1-Bromo-4-chloro-2-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJJKFAXAOCLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679548 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148836-41-3 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route to 1-Bromo-4-chloro-2-iodobenzene, a tri-halogenated benzene (B151609) derivative with significant potential as a versatile intermediate in organic synthesis. The strategic placement of three different halogens—iodine, bromine, and chlorine—on the aromatic ring offers a platform for selective, sequential cross-coupling reactions and other functionalizations, making it a valuable building block in the development of complex molecules, including pharmaceuticals and advanced materials.
The synthesis of this compound can be effectively achieved through a two-step process commencing with the commercially available 2-bromo-5-chloroaniline (B1280272). The core of this synthesis involves the diazotization of the primary amino group, followed by a Sandmeyer-type iodination reaction.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations involved in the synthesis of halogenated benzenes via diazotization and Sandmeyer-type reactions, based on analogous procedures. This data provides a baseline for expected outcomes in the synthesis of this compound.
| Parameter | Step 1: Diazotization of 2-bromo-5-chloroaniline | Step 2: Iodination of Diazonium Salt | Overall Yield (Estimated) |
| Reactant Molar Ratios | |||
| 2-bromo-5-chloroaniline | 1.0 eq | - | - |
| Sodium Nitrite (B80452) | 1.0 - 1.2 eq | - | - |
| Acid (e.g., H₂SO₄, HCl) | 2.5 - 5.0 eq | - | - |
| Potassium Iodide | - | 1.2 - 9.0 eq | - |
| Reaction Temperature | -5 °C to 5 °C | Room Temperature to 60 °C | - |
| Reaction Time | 30 minutes - 1 hour | 1 - 12 hours | - |
| Typical Yield | Assumed quantitative for the diazonium salt | 75% - 90% | 70% - 85% |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar halogenated aromatic compounds.
Step 1: Diazotization of 2-Bromo-5-chloroaniline
This procedure describes the formation of the 2-bromo-5-chlorobenzenediazonium salt.
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-bromo-5-chloroaniline (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid (e.g., 80%) or concentrated hydrochloric acid in water. Stir the mixture until a fine suspension of the aniline (B41778) salt is formed, maintaining the temperature between 0 °C and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt suspension. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using TLC or by testing for the presence of excess nitrous acid using starch-iodide paper. The resulting solution contains the 2-bromo-5-chlorobenzenediazonium salt and is used directly in the next step.
Step 2: Synthesis of this compound via Iodination
This procedure details the conversion of the diazonium salt to the final product.
Materials:
-
2-bromo-5-chlorobenzenediazonium salt solution (from Step 1)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (B109758) or Diethyl Ether
-
Saturated Sodium Thiosulfate (B1220275) or Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark-colored precipitate or oil is expected to form, and nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle heating (e.g., to 50-60 °C) can be applied to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium thiosulfate or sodium bisulfite (to remove any excess iodine), a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure product.
Visualizations
Synthetic Workflow
An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-4-chloro-2-iodobenzene, a key intermediate in modern organic synthesis. Its unique tri-halogenated structure offers a versatile platform for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.
Core Chemical Properties
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClI. The distinct electronic and steric environments of the three different halogen atoms—iodine, bromine, and chlorine—impart a graded reactivity, making it an ideal substrate for sequential and site-selective cross-coupling reactions.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 148836-41-3 | [1][2] |
| Molecular Formula | C₆H₃BrClI | [1] |
| Molecular Weight | 317.35 g/mol | [1] |
| Melting Point | 32-33 °C | [3] |
| Boiling Point | 279 °C | [3] |
| Appearance | White to light yellow solid | |
| Purity | Typically >98% | [4] |
| XLogP3 | 3.9 | [5] |
| Topological Polar Surface Area | 0 Ų | [5] |
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound from 2-bromo-5-chloroaniline (B1280272) via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis
Materials:
-
2-bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromo-5-chloroaniline (1.0 equivalent) in concentrated hydrochloric acid.
-
Cool the resulting mixture to 0°C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture, maintaining the temperature at or below 0°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate vessel, prepare a solution of potassium iodide (1.1 equivalents) in deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until gas evolution ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Reactivity and Applications in Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br > C-Cl) allows for selective functionalization. The more reactive C-I bond can be targeted under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This makes the molecule a valuable building block for the synthesis of complex, unsymmetrical biaryls and other substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. For this compound, selective coupling at the iodine position can be achieved.
Representative Experimental Protocol: Selective Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Representative Experimental Protocol: Selective Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base/Solvent (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (optional, e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Add the anhydrous, degassed solvent (if using) and the amine base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectral Data
Experimentally determined spectral data for this compound is not widely available in the public domain. Researchers should obtain a certificate of analysis or perform their own spectral characterization upon synthesis or purchase. Based on the structure, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three aromatic protons. The splitting pattern will be complex due to ortho and meta couplings.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbon attached to iodine is expected to be the most upfield among the halogen-substituted carbons due to the "heavy atom effect".[6]
-
Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions by trained personnel.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound, CasNo.148836-41-3 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene
CAS Number: 148836-41-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound. Its unique substitution pattern offers a powerful platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and advanced materials.[1] This document outlines its chemical and physical properties, a detailed synthesis protocol, and representative experimental procedures for its application in cross-coupling reactions.
Core Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 148836-41-3 | [2][3] |
| Molecular Formula | C₆H₃BrClI | [2][3][4] |
| Molecular Weight | 317.35 g/mol | [2][4][5] |
| Exact Mass | 315.81500 | [6] |
| Melting Point | 32-33 °C | [6] |
| Boiling Point | 279 °C | [6] |
| Density | 2.272 g/cm³ | [6] |
| Flash Point | 123 °C | [6] |
| Purity | Typically ≥98% | [3] |
| Appearance | White to light yellow solid or liquid | - |
| Storage | Refrigerated, protected from light | [6] |
Table 2: Spectroscopic Data (Predicted and Experimental)
| Spectrum Type | Data |
| ¹H NMR | Spectral data available from commercial suppliers.[7] |
| ¹³C NMR | Spectral data available from commercial suppliers. |
| Mass Spectrum | Spectral data available from commercial suppliers.[8] |
| IR Spectrum | Spectral data available from commercial suppliers. |
Synthesis of this compound
The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-5-chloroaniline (B1280272).[8]
Experimental Protocol: Synthesis from 2-bromo-5-chloroaniline
Materials:
-
2-bromo-5-chloroaniline (50 g, 242.16 mmol)
-
Concentrated Hydrochloric Acid (500 ml)
-
Sodium Nitrite (B80452) (NaNO₂, 17.5 g, 253.62 mmol)
-
Potassium Iodide (KI, 44.2 g, 266.26 mmol)
-
Deionized Water
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 2-bromo-5-chloroaniline (50 g) in hydrochloric acid (500 ml) and cool the mixture to 0°C with stirring.[8] A solution of sodium nitrite (17.5 g) in water (50 ml) is then added dropwise over 1 hour, maintaining the temperature at or below -10°C to form the diazonium salt.[8]
-
Iodination: To the cold diazonium salt solution, a solution of potassium iodide (44.2 g) in water (50 ml) is added dropwise at 0°C. The reaction mixture is stirred for an additional hour.[8]
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with ethyl acetate. The organic phase is collected and dried over magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound (typical yield: ~66%).[8]
Applications in Selective Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound allows for selective functionalization. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This reactivity hierarchy enables the stepwise introduction of different substituents.
Representative Protocol: Selective Sonogashira Coupling
This protocol describes a representative procedure for the selective coupling of a terminal alkyne at the iodine position of a dihalobenzene, which can be adapted for this compound.[9]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Add the anhydrous, degassed solvent followed by triethylamine.[9]
-
Add the terminal alkyne dropwise to the mixture at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.[9]
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to obtain the 1-bromo-4-chloro-2-(alkynyl)benzene.[9]
Representative Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the selective Suzuki-Miyaura coupling at the iodo-position of a bromo-iodobenzene, which can be adapted for this compound.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.0-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine this compound and the arylboronic acid.[10]
-
Add the solvent mixture and the base (potassium carbonate).[10]
-
Degas the mixture and then add the palladium catalyst under an inert atmosphere.[10]
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) for 24 hours.[10]
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent.[10]
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the mono-arylated product.[10]
Visualizations
The following diagrams illustrate key workflows involving this compound.
Synthesis of this compound.
Sequential Cross-Coupling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98% | CAS: 148836-41-3 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]
- 5. 148836-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound(148836-41-3) 1H NMR [m.chemicalbook.com]
- 8. This compound | 148836-41-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 1-Bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound. It details experimental protocols for its synthesis and highlights its strategic importance as a building block in pharmaceutical and materials science, with a focus on its application in sequential cross-coupling reactions.
Core Physical and Chemical Properties
This compound, with the CAS number 148836-41-3, is a solid at room temperature.[1] Its molecular structure, featuring three different halogen substituents on a benzene (B151609) ring, provides a unique platform for selective chemical modifications.[2] The differing reactivity of the carbon-halogen bonds is a key feature of its chemistry.
A summary of its key physical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClI | [3] |
| Molecular Weight | 317.35 g/mol | [3] |
| Melting Point | 32-33 °C | [4] |
| Boiling Point | 279 °C | [4] |
| Density | 2.272 g/cm³ | [4] |
| Appearance | White to light brown crystalline powder | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents | [5] |
| CAS Number | 148836-41-3 | [3] |
Strategic Synthesis
The strategic placement of three different halogens on the benzene ring makes this compound a valuable intermediate in organic synthesis. A common and effective method for its preparation involves the diazotization of 2-bromo-5-chloroaniline (B1280272) followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis from 2-bromo-5-chloroaniline[6]
Materials:
-
2-bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (B86663) (MgSO₄)
-
Water
-
Ice
Procedure:
-
Dissolve 2-bromo-5-chloroaniline (50 g, 242.16 mmol) in hydrochloric acid (500 ml) in a suitable reaction vessel.[6]
-
Cool the mixture to 0°C using an ice bath and stir.[6]
-
Prepare a solution of sodium nitrite (17.5 g, 253.62 mmol) in water (50 ml).[6]
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at or below 0°C.[6]
-
Prepare a solution of potassium iodide (44.2 g, 266.26 mmol) in water (50 ml).[6]
-
Add the potassium iodide solution dropwise to the reaction mixture at 0°C with continuous stirring for 1 hour.[6]
-
Upon completion of the reaction, perform an extraction with ethyl acetate.[6]
-
Dry the organic phase with anhydrous magnesium sulfate.[6]
-
Filter the mixture and concentrate the organic layer under reduced pressure.[6]
-
Purify the resulting crude product by column chromatography to obtain this compound.[6]
Applications in Sequential Cross-Coupling Reactions
A cornerstone of the utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, which is, in turn, more reactive than the C-Cl bond. This reactivity hierarchy allows for the selective and sequential functionalization of the aromatic ring, making it an invaluable tool for the synthesis of complex, multi-substituted molecules.[2][7]
This stepwise approach is particularly valuable in the development of novel drug candidates and advanced materials.[2][8] For instance, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki or Stille coupling at the bromine position.[2]
Diagram: Sequential Cross-Coupling Workflow
Caption: Sequential cross-coupling workflow using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling at the Iodine Position[7]
This protocol describes the selective coupling of this compound with a boronic acid at the more reactive C-I position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]
-
Add toluene and water to the flask.[7]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[7]
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ and PPh₃.[7]
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Applications in Drug Development and Materials Science
The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of a wide range of organic molecules with important applications.
-
Pharmaceuticals: This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules.[8] It has been utilized in the development of anti-cancer agents, antimicrobial compounds, anti-inflammatory drugs, and cardiovascular medications.[7] The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates.
-
Materials Science: In the field of materials science, this compound is used in the synthesis of functional materials for applications in organic electronics.[9] Its utility in forming extended π-conjugated systems makes it a precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[3][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[11]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 148836-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 148836-41-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SDS of this compound, Safety Data Sheets, CAS 148836-41-3 - chemBlink [ww.chemblink.com]
An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Synthesis, Structure, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development and materials science. This document details its molecular structure, physicochemical properties, synthetic protocols, and key reactions, with a focus on providing practical experimental methodologies.
Molecular Structure and Properties
This compound (CAS Number: 148836-41-3) is a substituted benzene (B151609) ring with three different halogen atoms.[1][2][3] This unique substitution pattern, with the distinct electronic and steric properties of bromine, chlorine, and iodine, makes it a highly valuable building block for selective and sequential chemical modifications.[4][5] The differential reactivity of the carbon-halogen bonds is a key feature, enabling regioselective functionalization through various cross-coupling reactions.[6]
Below is a diagram illustrating the molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 148836-41-3 | [1][2][3] |
| Molecular Formula | C₆H₃BrClI | [1][2][3] |
| Molecular Weight | 317.35 g/mol | [1][2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Three aromatic protons are expected in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns (doublets and doublet of doublets) due to ortho and meta couplings. |
| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbons attached to the halogens will show characteristic shifts: C-I (~90-105 ppm), C-Br (~110-125 ppm), and C-Cl (~125-140 ppm). |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and C-H in-plane and out-of-plane bending vibrations. Characteristic C-I, C-Br, and C-Cl stretching vibrations will be observed in the fingerprint region (<1100 cm⁻¹). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at m/z 316 (for ⁷⁹Br, ³⁵Cl). A complex isotopic pattern will be present due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Key fragmentation patterns would involve the loss of halogen atoms. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a substituted aniline. The following protocol is adapted from procedures for similar compounds.
Experimental Protocol: Synthesis from 2-Bromo-5-chloroaniline (B1280272) [3]
This protocol outlines the diazotization of 2-bromo-5-chloroaniline followed by iodination.
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 2-bromo-5-chloroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. A precipitate should form.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Key Applications in Organic Synthesis: Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. The general order of reactivity towards palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. This allows for the selective functionalization at the iodine position under milder conditions, followed by reaction at the bromine position under more forcing conditions.
Experimental Protocol: Selective Sonogashira Coupling
This protocol describes a typical procedure for the selective coupling of an alkyne at the iodine position of a polyhalogenated benzene, such as this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).
-
Add anhydrous triethylamine as the solvent and base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for this compound. Selective coupling at the iodine position can be achieved by controlling the reaction temperature and catalyst system.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique tri-halogenation pattern allows for a high degree of control and selectivity in the construction of complex molecular architectures. The detailed protocols provided in this guide for its synthesis and subsequent cross-coupling reactions serve as a valuable resource for researchers in drug discovery and materials science, facilitating the development of novel and functional molecules. Further research into the experimental characterization of this compound will undoubtedly enhance its utility and application in various fields of chemical science.
References
The Strategic Versatility of 1-Bromo-4-chloro-2-iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring iodine, bromine, and chlorine atoms on a single benzene (B151609) ring, offers a platform for selective and sequential functionalization. This differential reactivity is particularly valuable in the construction of complex molecular architectures required for pharmaceutical and advanced material applications. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in cross-coupling reactions, halogen-metal exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Core Reactivity Principles
The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order is governed by the bond dissociation energies of the carbon-halogen bonds, following the trend: C-I > C-Br > C-Cl.[1][2] This hierarchy allows for chemoselective reactions, where the C-I bond can be functionalized under milder conditions while the C-Br and C-Cl bonds remain intact for subsequent transformations.[1] Similarly, in halogen-metal exchange reactions, the iodine atom is preferentially exchanged over bromine and chlorine.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[5]
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with alkynes at the 2-position.
Table 1: Representative Conditions and Yields for Selective Sonogashira Coupling
| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product | Expected Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (1-2 mol%), CuI (2-4 mol%) | Triethylamine (B128534) | Room Temp. | 1-Bromo-4-chloro-2-(phenylethynyl)benzene | 85-95[1] |
Experimental Protocol: Selective Sonogashira Coupling with Phenylacetylene [1][8]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1.5 mol%), and copper(I) iodide (1.5 mol%).
-
Add anhydrous triethylamine (6 mL per 0.3 mmol of aryl halide) via syringe.
-
Add phenylacetylene (1.1 - 1.2 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.[9] Selective coupling at the C-I position of this compound can be achieved with high yields.
Table 2: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product | Expected Yield (%) |
| 4-Tolylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ / Toluene (B28343), H₂O | 80-100 °C | 2-(4-Tolyl)-1-bromo-4-chlorobenzene | >90[10] |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Toluene, EtOH, H₂O | 80 °C | 2-Phenyl-1-bromo-4-chlorobenzene | ~95 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling with an Arylboronic Acid [11]
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes.
-
Under the inert atmosphere, add palladium(II) acetate (B1210297) (2 mol%) and a suitable phosphine (B1218219) ligand such as SPhos (4 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[12][13] This reaction is known for its tolerance of a wide range of functional groups.[14]
Table 3: Representative Conditions for Selective Stille Coupling
| Coupling Partner | Catalyst System | Solvent | Temperature | Product |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 80-110 °C | 1-Bromo-4-chloro-2-vinylbenzene |
| Tributyl(phenyl)tin | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 100 °C | 1-Bromo-4-chloro-2-phenylbenzene |
Experimental Protocol: Selective Stille Coupling with an Organostannane [15]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add an anhydrous, degassed solvent such as toluene.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[2][16] The reaction is typically carried out in the presence of a palladium catalyst and a base.[17]
Table 4: Representative Conditions for Selective Heck Reaction
| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product |
| Styrene | Pd(OAc)₂, PPh₃ | K₂CO₃ / DMF | 100-120 °C | (E)-1-(1-Bromo-4-chloro-phenyl)-2-phenylethene |
| n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | NaOAc / DMF | 100 °C | n-Butyl (E)-3-(1-bromo-4-chloro-phenyl)acrylate |
Experimental Protocol: Selective Heck Reaction with an Alkene [18]
-
In a dry round-bottom flask, combine this compound (1.0 eq), the alkene (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), palladium(II) acetate (2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, perform an aqueous workup, and extract the product.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles.[4] For this compound, the C-I bond is the most susceptible to this exchange.[3]
Lithium-Halogen Exchange
Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures leads to the selective formation of 2-lithio-1-bromo-4-chlorobenzene.
Table 5: Conditions for Selective Lithium-Halogen Exchange
| Reagent | Solvent | Temperature | Intermediate |
| n-Butyllithium | THF | -78 °C | 2-Lithio-1-bromo-4-chlorobenzene |
| t-Butyllithium | THF / Hexanes | -78 °C | 2-Lithio-1-bromo-4-chlorobenzene |
Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile [3]
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify as needed.
Magnesium-Halogen Exchange (Grignard Reagent Formation)
Grignard reagents can be prepared via halogen-metal exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride ("Turbo Grignard").[19][20]
Table 6: Conditions for Selective Magnesium-Halogen Exchange
| Reagent | Solvent | Temperature | Intermediate |
| i-PrMgCl | THF | 0 °C to Room Temp. | (2-Bromo-5-chlorophenyl)magnesium chloride |
| i-PrMgCl·LiCl | THF | -20 °C to Room Temp. | (2-Bromo-5-chlorophenyl)magnesium chloride |
Experimental Protocol: Magnesium-Halogen Exchange and Subsequent Reaction [21]
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of isopropylmagnesium chloride (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete exchange.
-
The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.
Nucleophilic Aromatic Substitution (SNA)
While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA).[22] In the case of this compound, the reactivity towards SNA is generally low in the absence of strong activation. However, under forcing conditions or with highly activated derivatives, substitution can occur. The relative leaving group ability in SNA can be influenced by the reaction mechanism and conditions, but typically follows the trend I > Br > Cl.
Table 7: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Conditions | Potential Major Product |
| Sodium methoxide | High Temperature, DMF | 1-Bromo-4-chloro-2-methoxybenzene |
| Ammonia | High Pressure, High Temperature | 2-Amino-1-bromo-4-chlorobenzene |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide (Representative) [23][24]
-
In a sealed tube or pressure vessel, combine this compound (1.0 eq) with an excess of the sodium alkoxide (e.g., sodium methoxide, >2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, carefully quench the reaction with water and extract the product.
-
Purify the product by distillation or chromatography.
Applications in Synthesis
The selective reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules.
Pharmaceutical Synthesis
This compound is a key intermediate in the construction of novel drug candidates.[25] The ability to introduce different substituents sequentially allows for the fine-tuning of a molecule's pharmacological properties. For example, a Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position can generate highly functionalized, unsymmetrical biaryl structures, which are common motifs in pharmaceuticals.[11]
Materials Science
In materials science, this compound is used in the synthesis of organic light-emitting diode (OLED) materials and other functional polymers.[26][27] Stepwise cross-coupling reactions enable the construction of extended π-conjugated systems, which are essential for the desired electronic and photophysical properties of these materials.
Caption: Sequential cross-coupling workflow using this compound.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its key attribute is the differential reactivity of its three halogen atoms, which enables chemists to perform selective and sequential functionalization through a variety of well-established synthetic methods. This guide has provided an in-depth overview of its reactivity in key transformations, along with representative experimental protocols and quantitative data. By leveraging the unique properties of this reagent, researchers and drug development professionals can efficiently construct complex and novel molecular architectures for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. kbfi.ee [kbfi.ee]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. adichemistry.com [adichemistry.com]
- 21. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 24. brainly.com [brainly.com]
- 25. nbinno.com [nbinno.com]
- 26. iris.uniss.it [iris.uniss.it]
- 27. ossila.com [ossila.com]
In-Depth Technical Guide: Safety and Hazards of 1-Bromo-4-chloro-2-iodobenzene
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of all chemical reagents is paramount. This guide provides a detailed overview of the available safety information for 1-Bromo-4-chloro-2-iodobenzene (CAS No. 148836-41-3).
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C6H3BrClI | [1][2][3] |
| Molecular Weight | 317.35 g/mol | [1][2][3] |
| CAS Number | 148836-41-3 | [1][2] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | TCI |
| Melting Point | 32-33 °C | [2] |
| Boiling Point | 279 °C | [2] |
| Flash Point | 123 °C | [2] |
| Density | 2.272 g/cm³ | [2] |
| XLogP3 | 3.9 | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification
The GHS classification for this compound, based on available data, is summarized in Table 2.[1]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Acute Toxicity, Inhalation | Category 4 |
Hazard Statements and Pictograms
The corresponding hazard statements and pictograms are crucial for quick recognition of the dangers associated with this chemical.
-
Pictogram:
-
-
Signal Word: Warning[1]
-
Hazard Statements:
Experimental Protocols
Detailed experimental protocols for the toxicological studies that form the basis of the GHS classification are not publicly available in the searched literature. However, standardized OECD guidelines are typically followed for such assessments. The following sections outline general procedures for safe handling and emergency response.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, hydrogen chloride gas, hydrogen bromide gas, and hydrogen iodide.
-
Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for minimizing risk.
Handling
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
-
Storage conditions may include refrigeration.[2]
Logical Workflow for Hazard Management
The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound.
References
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 1-bromo-4-chloro-2-iodobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of spectroscopy. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Chemical Formula: C₆H₃BrClI
-
Molecular Weight: 317.35 g/mol
-
CAS Number: 148836-41-3
The unique substitution pattern of the benzene (B151609) ring, with three different halogen atoms, gives rise to a distinct and predictable spectral fingerprint. Understanding these spectral features is essential for confirming the identity and purity of the compound in a research or development setting.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established empirical models and spectral databases of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.8 - 7.9 | d | ~ 2.0 | 1H | H-3 |
| ~ 7.4 - 7.5 | dd | ~ 8.5, 2.0 | 1H | H-5 |
| ~ 7.1 - 7.2 | d | ~ 8.5 | 1H | H-6 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | C-2 (C-I) |
| ~ 135 - 137 | C-4 (C-Cl) |
| ~ 133 - 135 | C-5 |
| ~ 130 - 132 | C-3 |
| ~ 128 - 130 | C-6 |
| ~ 118 - 120 | C-1 (C-Br) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |
| 1550 - 1450 | Medium - Strong | C=C aromatic ring stretching |
| 1100 - 1000 | Strong | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending (indicating substitution pattern) |
| 700 - 500 | Medium - Strong | C-Br, C-Cl, C-I stretching |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 316/318/320 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |
| 189/191 | Medium | [M - I]⁺ |
| 237/239 | Medium | [M - Br]⁺ |
| 281/283 | Low | [M - Cl]⁺ |
| 154 | Medium | [M - I - Br]⁺ or [M - I - Cl]⁺ fragments |
| 75 | High | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
Transfer the solution to an NMR tube. The liquid level should be approximately 4-5 cm.
-
Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and fingerprint region of the molecule.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr pellets press
-
Sample of this compound (solid)
-
Spatula and agate mortar and pestle (if using KBr)
-
Potassium bromide (KBr), IR-grade (if using KBr)
Procedure (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or Gas Chromatography (GC) inlet
-
Sample of this compound
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
Procedure (Direct Insertion Probe with EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent. Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
Instrument Setup:
-
Insert the probe into the ion source of the mass spectrometer.
-
The standard electron energy for EI is 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-400).
-
-
Data Acquisition:
-
Gently heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Analyze the major fragment ions to deduce the fragmentation pathway.
-
Visualizations
The following diagrams illustrate key relationships and workflows in the spectral analysis of this compound.
Caption: General workflow for spectroscopic identification of an organic compound.
Caption: Correlation of the chemical structure with its predicted NMR signals.
An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogen atoms on a benzene (B151609) ring, offers a powerful platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols and diagrams illustrating key synthetic pathways and reactivity principles are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
The precise discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted benzene derivatives throughout the 19th and 20th centuries. The advent of reactions like the Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, provided chemists with a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via diazotization of anilines. This opened the door for the systematic synthesis of a vast array of specifically substituted aromatic compounds that were previously inaccessible.
The strategic importance of molecules like this compound grew with the rise of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in these reactions allows for a programmed, stepwise introduction of different functionalities. This unique characteristic has made this compound a cornerstone intermediate for the construction of complex organic molecules, particularly in the fields of drug discovery and materials science.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis. The key data for this compound (CAS Number: 148836-41-3) are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C₆H₃BrClI |
| Molecular Weight | 317.35 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 32-33 °C |
| Boiling Point | 279 °C |
| Density | 2.272 g/cm³ |
| CAS Number | 148836-41-3 |
Spectroscopic Data:
While experimental spectra can vary slightly based on instrumentation and conditions, the following provides an overview of the expected spectroscopic characteristics for this compound.
| Spectroscopy | Expected Peaks |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), exhibiting a complex splitting pattern due to the three different halogen substituents. |
| ¹³C NMR | Aromatic region (δ 90-140 ppm), with six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon attached to iodine is expected at the highest field (lowest ppm value) due to the "heavy atom effect". |
| Infrared (IR) | Characteristic peaks for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-X (halogen) stretching in the fingerprint region. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from a readily available aniline (B41778) precursor.
General Synthetic Pathway: Sandmeyer Reaction
The overall synthetic transformation involves the diazotization of an appropriately substituted aniline followed by the introduction of iodine. The logical flow of this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound from 2-bromo-5-chloroaniline.
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl. This allows for selective functionalization at one position while leaving the others intact for subsequent transformations.
Selective Cross-Coupling Reactions
The distinct reactivity of the halogen substituents enables a variety of selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The general principle of this selective functionalization is illustrated in the diagram below.
References
Methodological & Application
Applications of 1-Bromo-4-chloro-2-iodobenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of the three halogen substituents—iodine, bromine, and chlorine—to palladium-catalyzed cross-coupling reactions. This unique structural feature allows for selective and sequential functionalization of the benzene (B151609) ring, providing a powerful platform for the construction of complex, multi-substituted aromatic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations, with a focus on palladium-catalyzed cross-coupling reactions.
The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This predictable reactivity allows for a stepwise approach to molecular synthesis, where the most reactive site (the C-I bond) can be functionalized first under milder conditions, followed by reaction at the C-Br bond under more forcing conditions, while the C-Cl bond often remains intact for further transformations if desired. This chemoselectivity is highly valuable in the synthesis of pharmaceuticals, advanced materials, and agrochemicals where precise control over molecular architecture is paramount.[1][2][3][4]
Key Applications
The primary applications of this compound are centered around its use as a scaffold in palladium-catalyzed cross-coupling reactions to synthesize highly substituted aromatic compounds.
-
Sequential Cross-Coupling Reactions: The most powerful application of this reagent is in sequential cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck couplings. By carefully controlling the reaction conditions, different organic moieties can be introduced at the 2- and 1-positions of the benzene ring in a stepwise manner.
-
Synthesis of Heterocyclic Compounds: The ortho-positioning of the iodine and bromine atoms makes it a suitable precursor for the synthesis of various heterocyclic systems through sequential coupling and subsequent intramolecular cyclization reactions.
-
Pharmaceutical and Agrochemical Synthesis: The ability to introduce diverse substituents with high regioselectivity makes this compound a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[4]
-
Materials Science: This compound is also utilized in the synthesis of functional organic materials, such as conjugated polymers and molecules for organic electronics, where the precise arrangement of substituents influences the material's electronic and photophysical properties.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in sequential cross-coupling reactions. The conditions provided are based on established methodologies for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the most reactive carbon-iodine bond of this compound.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 317.35 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (B128534) (TEA) | 101.19 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 317 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-alkynyl-1-bromo-4-chlorobenzene derivative.
Expected Yield: High yields (typically >90%) of the mono-alkynylated product are expected due to the high chemoselectivity for the C-I bond.[3]
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the subsequent coupling of an arylboronic acid at the carbon-bromine bond of the product obtained from Protocol 1.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Alkynyl-1-bromo-4-chlorobenzene (from Protocol 1) | - | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene (B28343)/Ethanol (B145695)/Water (4:1:1) | - | 6 mL | - |
Procedure:
-
To a Schlenk flask containing the 2-alkynyl-1-bromo-4-chlorobenzene (1.0 mmol) under an inert atmosphere, add the arylboronic acid (1.2 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Add the solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unsymmetrically tri-substituted benzene derivative.
Expected Yield: Good to excellent yields of the di-substituted product are generally obtained.[3]
Data Presentation
The following table summarizes the expected reactivity and typical conditions for the sequential functionalization of this compound.
| Step | Halogen Targeted | Coupling Reaction | Typical Catalyst System | Base | Temperature | Expected Yield |
| 1 | C-I | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temp. | >90% |
| 2 | C-Br | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 80-100 °C | Good-Excellent |
| 3 | C-Cl | - | (Requires more forcing conditions/specific catalysts) | - | >100 °C | Variable |
Visualizations
Logical Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization of this compound.
Palladium Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for 1-Bromo-4-chloro-2-iodobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2-iodobenzene is a versatile trihalogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex biaryl and polyaryl structures. The distinct electronic and steric properties of the three different halogen substituents (iodine, bromine, and chlorine) allow for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This differential reactivity is a powerful tool for the synthesis of unsymmetrical molecules, which are of significant interest in medicinal chemistry and materials science.[1]
The reactivity of the carbon-halogen bonds in Suzuki couplings generally follows the order: C-I > C-Br >> C-Cl.[2] This hierarchy enables the selective coupling at the more reactive iodine position under milder reaction conditions, leaving the bromine and chlorine atoms intact for subsequent transformations under more forcing conditions. This stepwise approach provides a strategic advantage in the synthesis of multi-substituted aromatic compounds.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in selective and sequential Suzuki coupling reactions.
Data Presentation
The following tables summarize representative reaction conditions and yields for the selective Suzuki-Miyaura coupling of polyhalogenated benzenes. While specific data for this compound is limited in readily available literature, the data for the closely related 1-bromo-4-iodobenzene (B50087) provides a strong predictive framework for the expected selectivity and reactivity.
Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 12 | - | High Yield | Increased formation |
Data adapted from studies on 1-bromo-4-iodobenzene, demonstrating the principle of selective mono-arylation at lower temperatures. The formation of the terphenyl product indicates some degree of bis-coupling at higher temperatures.
Table 2: Representative Conditions for Selective Mono-arylation of Polyhalogenated Benzenes
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 4-Bromo-1,1'-biphenyl | 70-95 |
| 1-Bromo-4-iodobenzene | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-90 | 4-(4-Bromophenyl)pyridine | High |
| 1-Bromo-2-(chloromethyl)benzene | Arylboronic acids | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2-(Chloromethyl)-1,1'-biphenyl derivatives | 73-98 |
This table provides a summary of typical conditions for selective mono-coupling reactions on related polyhalogenated compounds, which can be adapted for this compound.
Experimental Protocols
The following are detailed protocols for the selective mono-arylation of this compound at the iodine position and a subsequent second Suzuki coupling at the bromine position. These protocols are adapted from established procedures for similar polyhalogenated substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is designed for the selective arylation at the most reactive carbon-iodine bond of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq)
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and powdered potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the deoxygenated solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of the inert gas for an additional 20-30 minutes while stirring to ensure complete removal of dissolved oxygen.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction flask.
-
Heat the reaction mixture to a controlled temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction should selectively consume the starting material to form the mono-coupled product, 2-aryl-1-bromo-4-chlorobenzene.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x volume of reaction solvent).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2-aryl-1-bromo-4-chlorobenzene.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Bond
This protocol outlines the subsequent coupling at the bromine position of the mono-arylated product obtained from Protocol 1 to synthesize an unsymmetrical biaryl compound.
Materials:
-
2-Aryl-1-bromo-4-chlorobenzene (from Protocol 1) (1.0 eq)
-
Second, different arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask, add the 2-aryl-1-bromo-4-chlorobenzene, the second arylboronic acid, and the base.
-
Purge the flask with an inert gas.
-
Add the deoxygenated solvent.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the di-substituted product.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 9-11).
-
Purify the crude product by flash column chromatography to yield the final unsymmetrical biaryl product, leaving the chloro-substituent intact.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relative reactivity of halogens in Suzuki coupling.
Caption: Workflow for sequential Suzuki coupling of this compound.
References
Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-Bromo-4-chloro-2-iodobenzene
Introduction
1-Bromo-4-chloro-2-iodobenzene (CAS No: 148836-41-3) is a tri-halogenated aromatic compound that serves as a highly versatile and valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its strategic importance lies in the unique arrangement of three different halogen substituents—iodine, bromine, and chlorine—on a single benzene (B151609) ring.[3] This configuration provides a platform for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[3][4]
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its utility.[5] The carbon-iodine bond, being the weakest, is the most reactive towards oxidative addition with palladium catalysts, allowing for functionalization at this position under milder conditions.[6][7] The carbon-bromine bond can then be reacted under more forcing conditions, leaving the most stable carbon-chlorine bond untouched for potential subsequent transformations.[6][8] This stepwise functionalization is invaluable for the efficient construction of unsymmetrical, multi-substituted aromatic cores, which are prominent pharmacophores in many drug candidates.[4][8]
Key Applications in Pharmaceutical Synthesis
This intermediate is instrumental in the development of novel drug candidates across various therapeutic areas. Its ability to participate in the construction of intricate molecular architectures makes it a key starting material for:
-
Anticancer Agents: Used in the synthesis of complex scaffolds for targeted therapies, such as kinase inhibitors.[4]
-
Antiviral and Antimicrobial Agents: Facilitates the construction of novel heterocyclic frameworks with potential therapeutic activity.[4][8]
-
Neurological Disorder Treatments: Employed in creating compounds that interact with central nervous system targets.[4]
-
Advanced Materials: Beyond pharmaceuticals, it is also used in material science to create functional materials with specific electronic and optical properties.[3][9]
Core Synthetic Strategies: Sequential Cross-Coupling
The primary synthetic strategy leveraging this compound is sequential palladium-catalyzed cross-coupling. By carefully selecting reaction conditions (catalyst, ligand, base, temperature), chemists can selectively functionalize the C-I bond first, followed by a different coupling reaction at the C-Br bond. This allows for the controlled and predictable assembly of complex molecules.
Caption: Sequential cross-coupling workflow.
Experimental Protocols
The following protocols are representative examples for achieving selective cross-coupling reactions using this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at the most reactive carbon-iodine bond.[5][6]
Objective: To synthesize 1-(alkynyl)-2-bromo-5-chlorobenzene derivatives.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).[6]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous triethylamine and anhydrous THF via syringe.[8]
-
Add the terminal alkyne (1.1 - 1.2 eq) dropwise to the stirring solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-alkynylated product.[6]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of an arylboronic acid at the carbon-iodine bond.
Objective: To synthesize 2-bromo-5-chloro-1,1'-biphenyl derivatives.
Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Toluene and Water (or Dioxane/Water)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[8]
-
Add the solvent mixture (e.g., Toluene/Water 4:1).
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Heat the reaction mixture to a controlled temperature, typically 70-80 °C, and stir vigorously.[5] Monitor the reaction by TLC or GC-MS. Lower temperatures favor mono-coupling at the C-I bond.[6]
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[10]
Protocol 3: Heck Coupling at the C-I Position
This protocol outlines the coupling of an alkene at the carbon-iodine position. The Heck reaction typically involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[11][12]
Objective: To synthesize substituted alkenes from this compound.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., DMF, Acetonitrile, or Toluene)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Flush the vessel with an inert gas.
-
Add the anhydrous solvent, the alkene (1.2-1.5 eq), and the base (1.5-2.0 eq).[11]
-
Heat the reaction mixture, typically between 80-120 °C, and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).[11]
-
Cool the reaction to room temperature and filter off any insoluble salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude material by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize representative conditions and expected outcomes for the selective cross-coupling of this compound. Yields are highly dependent on the specific coupling partners and optimized conditions.
Table 1: Representative Conditions for Selective Sonogashira Coupling (C-I)
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4-8 | 85-95% |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25 | 6-10 | 80-90% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 | 4-8 | 88-96% |
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling (C-I)
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 80-92% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 85-95% |
| 3-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75 | 12 | 75-88% |
Table 3: Representative Conditions for Selective Heck Coupling (C-I)
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield |
|---|---|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 10 | 70-85% |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | 24 | 65-80% |
Reaction Mechanisms & Visualizations
The efficacy of these transformations is governed by the palladium catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or alkyne coordination (for Sonogashira), and reductive elimination.
Caption: General catalytic cycle for Suzuki coupling.
Caption: Simplified Sonogashira catalytic cycle.
Conclusion
This compound is an exemplary specialized chemical intermediate that serves as a cornerstone in modern medicinal chemistry and material science.[3] Its tri-halogenated structure allows for a programmed, sequential approach to the synthesis of complex, highly substituted aromatic compounds.[3][4] The protocols and data presented herein provide a foundational guide for researchers to harness the unique reactivity of this building block, paving the way for the discovery and development of novel pharmaceutical agents and advanced materials.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98% | CAS: 148836-41-3 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. calibrechem.com [calibrechem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: 1-Bromo-4-chloro-2-iodobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules for advanced materials and pharmaceutical applications.[1][2][3] Its unique structure, featuring iodine, bromine, and chlorine substituents on a benzene (B151609) ring, offers a platform for selective and sequential functionalization.[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for programmed chemical modifications, making it an ideal starting material for constructing precisely engineered functional materials.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on the synthesis of conjugated polymers and precursors for organic electronics.
Key Applications in Materials Science
The strategic placement of three different halogens on the benzene ring makes this compound a valuable precursor for a variety of advanced materials:
-
Organic Electronics: It is utilized in the synthesis of functional materials with tailored electronic, optical, and thermal properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
-
Advanced Polymers: This compound is a key starting material for the creation of novel conjugated polymers with specific functionalities. The ability to introduce different side chains and extend the polymer backbone in a controlled manner is crucial for tuning the material's properties.[1]
-
Custom Synthesis: In both materials science and drug discovery, it serves as a foundational scaffold for building complex molecular architectures with desired physical and biological characteristics.[3]
Data Presentation
The following table summarizes the physical and chemical properties of the starting material, this compound.
| Property | Value | Reference |
| CAS Number | 148836-41-3 | [1] |
| Molecular Formula | C₆H₃BrClI | [4] |
| Molecular Weight | 317.35 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| XLogP3 | 3.9 | [4] |
| Monoisotopic Mass | 315.81514 Da | [4] |
Experimental Protocols
The differential reactivity of the halogens allows for a stepwise approach to synthesis, typically starting with the most reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond. This enables the synthesis of complex, unsymmetrical molecules.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the most reactive iodine position of this compound. This is often the first step in a multi-step synthesis of a larger conjugated molecule.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add the anhydrous, degassed solvent and the base (e.g., Triethylamine, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-alkynylated product.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
Following the functionalization of the C-I bond, the less reactive C-Br bond can be targeted for a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl group.
Reaction Scheme:
Materials:
-
Mono-alkynylated product from Protocol 1
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Aqueous base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene, Dioxane, or DMF with water)
Procedure:
-
In a reaction vessel, combine the mono-alkynylated starting material (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst (0.5-5 mol%) and any additional ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
Visualization of Synthetic Strategy
The sequential functionalization of this compound is a key strategy in building complex molecules. The following diagram illustrates this logical workflow.
Caption: Stepwise functionalization of this compound.
This workflow highlights the controlled, stepwise approach to synthesizing complex molecules from this versatile building block. The choice of coupling partners and reaction conditions at each step allows for the precise tuning of the final material's properties.
Signaling Pathways and Logical Relationships
The palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira, are central to the application of this compound. The catalytic cycle for these reactions follows a well-established pathway.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are fundamental to the palladium-catalyzed synthesis of new C-C bonds, enabling the construction of advanced materials from this compound.
Disclaimer: The provided protocols are general examples and may require optimization based on the specific substrates and desired products. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 1-bromo-4-chloro-2-iodobenzene. This versatile building block allows for sequential, site-selective functionalization due to the differential reactivity of its three halogen substituents. The reactivity order for palladium-catalyzed cross-coupling reactions is generally Iodine > Bromine > Chlorine, enabling the stepwise introduction of various moieties.[1][2] This document covers Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering procedures for the selective functionalization of the C-I and C-Br bonds.
Data Presentation
The following tables summarize representative quantitative data for the selective cross-coupling reactions of this compound. Yields are highly dependent on the specific coupling partners and reaction conditions. The data presented is based on reactions with the closely related 1-bromo-4-iodobenzene (B50087) and analogous aryl halides, providing a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Aryl-1-bromo-4-chlorobenzene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 2-Aryl-1-bromo-4-chlorobenzene | 88-96 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 90 | 16 | 2-Aryl-1-bromo-4-chlorobenzene | 82-92 |
Table 2: Sonogashira Coupling of this compound
| Entry | Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 1-Bromo-4-chloro-2-(phenylethynyl)benzene | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | 8 | 1-Bromo-4-chloro-2-((trimethylsilyl)ethynyl)benzene | 88-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Toluene | 40 | 12 | 1-Bromo-4-chloro-2-(hex-1-yn-1-yl)benzene | 85-93 |
Table 3: Buchwald-Hartwig Amination of this compound (at the C-Br bond of the mono-arylated/alkynylated product)
| Entry | Coupling Partner (Amine) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 4-(4-Chloro-2-substituted-phenyl)morpholine | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | N-(4-Chloro-2-substituted-phenyl)aniline | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 20 | N-(Benzyl)-4-chloro-2-substituted-aniline | 82-92 |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All palladium catalysts and phosphine (B1218219) ligands are toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the toluene, ethanol, and water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-1-bromo-4-chlorobenzene.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of a terminal alkyne at the iodine position of this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-bromo-4-chloro-2-alkynylbenzene.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position
This protocol describes the amination at the bromine position of a mono-substituted 1-bromo-4-chlorobenzene (B145707) derivative obtained from Protocol 1 or 2.
Materials:
-
2-Substituted-1-bromo-4-chlorobenzene (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 2-substituted-1-bromo-4-chlorobenzene, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl product.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for Reactions Involving 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of organic reactions involving 1-Bromo-4-chloro-2-iodobenzene. This trifunctionalized benzene (B151609) derivative is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1][2][3] The distinct reactivity of its three halogen substituents—iodine, bromine, and chlorine—allows for programmed, stepwise functionalization through a variety of cross-coupling reactions.[1][4]
The chemoselectivity of these reactions is governed by the relative bond strengths of the carbon-halogen bonds, with the reactivity order being C-I > C-Br > C-Cl. This differential reactivity enables selective transformations at each position by carefully choosing the reaction conditions.[4] This allows for the sequential introduction of different functional groups, making it an invaluable reagent for the synthesis of complex organic molecules.[1]
Key Applications:
-
Sequential Cross-Coupling Reactions: The ability to selectively functionalize the iodo, bromo, and chloro positions in a stepwise manner is a key advantage of this reagent.[1]
-
Synthesis of Complex Biaryls: It serves as a scaffold for the synthesis of unsymmetrical biaryls and other complex aromatic compounds.[5][6]
-
Pharmaceutical and Materials Science: This compound is a crucial building block for novel drug candidates and functional materials with tailored properties.[1][3]
Experimental Protocols
The following sections detail the experimental protocols for key reactions involving this compound. The protocols are designed to exploit the differential reactivity of the halogens, starting with the most reactive iodine, followed by bromine, and finally chlorine.
Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by palladium and copper co-catalysts.[7][8][9] Due to the high reactivity of the C-I bond, this reaction can be performed selectively at the 2-position of this compound under mild conditions.[10]
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).[10]
-
Solvent and Base: Add an anhydrous, degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine.[7][10]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-alkynyl-1-bromo-4-chlorobenzene derivative.[10]
Quantitative Data for Selective Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | 95 |
Sequential Suzuki-Miyaura Coupling at the C-Br Position
Following the functionalization of the iodo position, the bromo group can be selectively targeted for a Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron reagent.[4][11] More forcing conditions (e.g., higher temperature) are typically required to activate the C-Br bond compared to the C-I bond.[10]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-substituted-1-bromo-4-chlorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5][12]
-
Solvent: Add a degassed solvent system, such as a mixture of toluene (B28343), ethanol, and water.[5]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.[5][13] Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[13]
Quantitative Data for Sequential Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 89 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 18 | 78 |
Buchwald-Hartwig Amination at the C-Cl Position
The C-Cl bond is the least reactive of the three halogens and typically requires more specialized and highly active catalyst systems for cross-coupling reactions like the Buchwald-Hartwig amination.[14][15] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2,4-disubstituted-chlorobenzene (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel to 100-120 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 20 | 75 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | 24 | 68 |
| 3 | Benzylamine | Pd-G3-XPhos (2) | - | LHMDS | Toluene | 100 | 18 | 82 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the sequential functionalization of this compound.
Caption: Sequential functionalization workflow for this compound.
Caption: Detailed experimental workflows for sequential cross-coupling reactions.
Alternative Functionalization Pathways
It is also possible to perform a Grignard reaction or a halogen-lithium exchange. The Grignard reagent formation would likely occur selectively at the C-Br bond in the absence of the more labile C-I bond.[16] However, with the C-I bond present, a halogen-metal exchange would preferentially happen at the iodine position.
Grignard Reagent Formation (Hypothetical)
If the iodine at position 2 were replaced by a less reactive group, one could selectively form a Grignard reagent at the bromine position over the chlorine.[16]
Protocol for Grignard Formation from 1-Bromo-4-chlorobenzene (B145707) (for comparison):
-
Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert atmosphere.[17]
-
Reaction Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[17]
-
Addition of Aryl Halide: Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous THF or diethyl ether to the activated magnesium.[16][17]
-
Reflux: The reaction is often initiated by gentle heating and then maintained at reflux until the magnesium is consumed.[16]
Caption: Halogen-metal exchange as an alternative initial functionalization step.
These protocols and application notes provide a comprehensive guide for utilizing this compound in synthetic organic chemistry. The key to its successful application lies in the strategic and selective functionalization of its three distinct carbon-halogen bonds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
The Strategic Role of 1-Bromo-4-chloro-2-iodobenzene in Modern Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-4-chloro-2-iodobenzene is a uniquely functionalized aromatic compound that serves as a versatile and powerful building block in the synthesis of complex heterocyclic scaffolds. Its distinct tri-halogenation pattern, featuring iodine, bromine, and chlorine atoms at the 1, 2, and 4 positions of a benzene (B151609) ring, allows for selective and sequential functionalization. This strategic disparity in halogen reactivity—iodine being the most reactive, followed by bromine, and then chlorine—enables chemists to orchestrate a series of controlled cross-coupling and cyclization reactions, providing a gateway to a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic families.
Core Principles of Reactivity
The utility of this compound in heterocyclic synthesis is primarily centered on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is the most susceptible to oxidative addition to a palladium(0) catalyst, followed by the C-Br bond, with the C-Cl bond being the least reactive. This reactivity gradient (C-I > C-Br > C-Cl) allows for a stepwise approach to molecular construction, where each halogen can be selectively addressed by tuning reaction conditions such as temperature, catalyst, and ligands.
Application in the Synthesis of Nitrogen-Containing Heterocycles
Synthesis of Substituted Carbazoles
Carbazole (B46965) derivatives are a prominent class of nitrogen-containing heterocycles known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] this compound can serve as a precursor to highly functionalized carbazoles through sequential amination and intramolecular cyclization reactions.
Logical Workflow for Carbazole Synthesis:
Caption: Sequential amination and cyclization pathway to carbazoles.
Experimental Protocol: Synthesis of a 6-Bromo-3-chloro-N-arylcarbazole Derivative (Hypothetical)
This protocol is based on established Buchwald-Hartwig amination and intramolecular C-H arylation principles.[1][5][6]
Step 1: Selective Mono-amination at the C-I Position
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired primary amine (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine (B1218219) ligand like Xantphos (4 mol%), and a base such as cesium carbonate (2.0 eq.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the N-aryl-2-bromo-5-chloroaniline intermediate.
Step 2: Intramolecular C-H Arylation
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified N-aryl-2-bromo-5-chloroaniline intermediate (1.0 eq.) in a suitable solvent such as 1,4-dioxane.
-
Catalyst and Base: Add a palladium catalyst, for instance, Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tol)₃ (10 mol%), and a strong base such as potassium carbonate (2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitoring: Monitor the formation of the carbazole product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate. The crude product is purified by column chromatography to afford the desired 6-bromo-3-chloro-N-arylcarbazole.
| Step | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Primary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-100 | 12-24 | 70-85 |
| 2 | N-aryl-2-bromo-5-chloroaniline | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | 1,4-Dioxane | 100-110 | 18-36 | 60-75 |
| Note: Yields are hypothetical and will vary based on the specific substrates and optimized conditions. |
Application in the Synthesis of Oxygen-Containing Heterocycles
Synthesis of Substituted Dibenzofurans
Dibenzofurans are another class of heterocyclic compounds with applications in pharmaceuticals and organic electronics.[7] A plausible synthetic route from this compound involves a sequential Ullmann-type or Buchwald-Hartwig C-O coupling followed by an intramolecular cyclization.
Logical Workflow for Dibenzofuran Synthesis:
Caption: Pathway for the synthesis of dibenzofurans.
Experimental Protocol: Synthesis of a 2-Bromo-7-chlorodibenzofuran Derivative (Hypothetical)
This protocol is based on established methodologies for diaryl ether formation and subsequent cyclization.
-
Ullmann Condensation:
-
Reactants: this compound (1.0 eq.) and a suitable phenol (1.2 eq.).
-
Catalyst: Copper(I) iodide (10 mol%).
-
Base: Potassium carbonate (2.0 eq.).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: Combine the reactants, catalyst, and base in a sealed tube and heat to 120-140 °C for 24-48 hours. After cooling, dilute with water and extract with an organic solvent. The crude diaryl ether is purified by column chromatography.
-
-
Intramolecular C-H Arylation:
-
Reactant: The purified diaryl ether intermediate.
-
Catalyst: Palladium(II) acetate (10 mol%).
-
Oxidant: A suitable oxidant like benzoquinone may be required.
-
Solvent: Acetic acid or another high-boiling polar solvent.
-
Procedure: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC. After completion, cool, neutralize with a base, and extract the product. Purify by column chromatography.
-
| Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Ullmann Condensation | Phenol | CuI | DMF | 120-140 | 60-75 |
| Intramolecular Arylation | - | Pd(OAc)₂ | Acetic Acid | 110-120 | 50-65 |
| Note: Yields are hypothetical and subject to optimization. |
Application in the Synthesis of Sulfur-Containing Heterocycles
Synthesis of Substituted Phenothiazines
Phenothiazines are a class of sulfur and nitrogen-containing heterocycles with a history of use as antipsychotic agents and are being investigated for other therapeutic applications.[8][9][10][11] A potential route to substituted phenothiazines using this compound could involve a copper-catalyzed double N-arylation/S-arylation cascade with a 2-aminothiophenol (B119425) derivative. A patent describes a similar synthesis of 2-chloro-7-methoxyphenothiazine from 2-bromo-4-chloro-1-iodobenzene (B1338351) and 6-methoxybenzothiazole, suggesting the feasibility of such transformations.[12]
Logical Workflow for Phenothiazine (B1677639) Synthesis:
Caption: A plausible domino reaction for phenothiazine synthesis.
Experimental Protocol: Synthesis of 2-Bromo-7-chlorophenothiazine (Hypothetical)
This protocol is adapted from related copper-catalyzed phenothiazine syntheses.
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), 2-aminothiophenol (1.1 eq.), a copper catalyst such as copper(I) oxide (10 mol%), a ligand like 2-picolinic acid (20 mol%), and a base, for example, potassium carbonate (2.5 eq.).
-
Solvent: Use a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Heat the mixture to 120-150 °C for 24-48 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 2-bromo-7-chlorophenothiazine.
| Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound, 2-Aminothiophenol | Cu₂O / 2-Picolinic Acid | K₂CO₃ | DMSO | 120-150 | 24-48 | 40-60 |
| Note: Yields are hypothetical and would require experimental optimization. |
Biological Significance of Derived Heterocycles
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.
-
Carbazole derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties.[3] Some have been investigated as inhibitors of the Rac1 protein, which is implicated in cancer cell migration and metastasis.[2]
-
Benzofuran derivatives are present in many natural products and have shown anticancer, antiviral, anti-inflammatory, and antibacterial activities.[13][14][15][16][17]
-
Phenothiazines are well-known for their antipsychotic effects and are also being explored for their potential as anticancer and cholinesterase modulatory agents.[8][9]
The ability to introduce various substituents onto these heterocyclic cores through the sequential functionalization of this compound allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new therapeutic agents.
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of a wide range of functionalized heterocyclic compounds. The distinct reactivity of its three halogen atoms enables a programmed and regioselective approach to constructing complex molecular architectures. The protocols outlined in this document, based on established synthetic methodologies, provide a foundation for researchers to explore the rich chemical space accessible from this unique starting material, paving the way for the discovery of novel compounds with potential applications in medicine and materials science. Further experimental validation and optimization are encouraged to fully realize the synthetic potential of this remarkable building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN104529938A - Novel method for synthesizing phenothiazine compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. ijsdr.org [ijsdr.org]
- 16. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-Bromo-4-chloro-2-iodobenzene in the Synthesis of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2-iodobenzene is a versatile tri-halogenated aromatic compound that serves as an exceptional building block for the creation of novel, complex molecular scaffolds.[1][2][3] The distinct electronic and steric properties of the three different halogen substituents—iodine, bromine, and chlorine—allow for remarkable regioselectivity in a variety of cross-coupling reactions. This differential reactivity enables a stepwise and controlled functionalization of the aromatic ring, providing a powerful strategy for the synthesis of unsymmetrical, highly substituted benzene (B151609) derivatives, which are of significant interest in medicinal chemistry and materials science.[2][4]
The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5] This predictable hierarchy allows for the selective reaction at the iodine position under milder conditions, leaving the bromine and chlorine atoms available for subsequent transformations under more forcing conditions. This application note provides detailed protocols for the sequential functionalization of this compound via Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, along with representative data and visual workflows to guide the synthetic chemist in the development of novel molecular entities.
Data Presentation
The following tables summarize representative quantitative data for the sequential cross-coupling reactions of this compound. Please note that yields are highly dependent on the specific substrate, catalyst system, and reaction conditions, and optimization may be required.
Table 1: Regioselective Sonogashira Coupling at the C-I Bond
| Entry | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 1-Bromo-4-chloro-2-(phenylethynyl)benzene | >90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 8 | 1-Bromo-4-chloro-2-(hex-1-yn-1-yl)benzene | 85-95 |
| 3 | (Trimethylsilyl)acetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Toluene (B28343) | 40 | 4 | 1-Bromo-4-chloro-2-((trimethylsilyl)ethynyl)benzene | >90 |
Table 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Bond
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 4-Chloro-2-(phenylethynyl)-[1,1'-biphenyl] | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 4-Chloro-4'-methoxy-2-(phenylethynyl)-[1,1'-biphenyl] | 85-95 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | 3-(4-Chloro-2-(phenylethynyl)phenyl)pyridine | 75-85 |
Table 3: Subsequent Buchwald-Hartwig Amination at the C-Cl Bond
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 4-(4-(Phenylethynyl)-[1,1'-biphenyl]-4-yl)morpholine | 70-80 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (5) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | N-Phenyl-4-(phenylethynyl)-[1,1'-biphenyl]-4-amine | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS | Toluene | 110 | 20 | N-Benzyl-4-(phenylethynyl)-[1,1'-biphenyl]-4-amine | 70-80 |
Experimental Protocols
Regioselective Sonogashira Coupling of this compound
This protocol describes the selective coupling of a terminal alkyne at the most reactive C-I bond.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask and standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-bromo-4-chloro-2-alkynylbenzene derivative.[5]
Suzuki-Miyaura Coupling of the Brominated Intermediate
This protocol details the subsequent coupling of an arylboronic acid at the C-Br bond of the product from the Sonogashira reaction.
Materials:
-
1-Bromo-4-chloro-2-alkynylbenzene (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard reaction flask with reflux condenser
Procedure:
-
To a reaction flask, add the 1-bromo-4-chloro-2-alkynylbenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unsymmetrical biaryl scaffold.
Buchwald-Hartwig Amination of the Chlorinated Intermediate
This final step describes the amination at the least reactive C-Cl bond.
Materials:
-
4-Chloro-2-alkynyl-biaryl (from Protocol 2)
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chlorinated biaryl (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 eq) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final tri-substituted scaffold.[6]
Visualizations
Caption: Sequential cross-coupling workflow for this compound.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Caption: Simplified catalytic cycles for the sequential cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-chloro-2-iodobenzene
Welcome to the technical support center for 1-Bromo-4-chloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile tri-halogenated building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in organic synthesis?
A1: The principal advantage of this compound lies in the differential reactivity of its three halogen substituents.[1] In palladium-catalyzed cross-coupling reactions, the reactivity order is generally Iodine > Bromine > Chlorine.[2] This hierarchy allows for selective and sequential functionalization of the aromatic ring, enabling the synthesis of complex, multi-substituted molecules in a controlled manner.[1][3]
Q2: Can I perform a selective reaction at the bromine or chlorine position first?
A2: Standard palladium-catalyzed cross-coupling reactions will preferentially occur at the more reactive carbon-iodine bond.[2] To react at the bromine or chlorine position selectively in the presence of a more reactive halogen, a chemoselective approach would be necessary, which can be challenging. It is generally more straightforward to perform reactions sequentially, starting with the most reactive site (iodine).
Q3: What are the most common side reactions to expect?
A3: Common side reactions include:
-
Bis-coupling: Reaction at more than one halogen site, particularly at the iodo and bromo positions. This is more prevalent at higher temperatures or with highly reactive catalysts.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the aryl halide.
-
Protodehalogenation: Replacement of a halogen with a hydrogen atom from the solvent or a reagent.
-
Catalyst deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help you determine the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-formed catalyst for more reliable activation. |
| Inappropriate Ligand | The choice of ligand is crucial. For Suzuki reactions, bulky, electron-rich phosphine (B1218219) ligands are often effective. Screen a variety of ligands to find the optimal one for your specific transformation. |
| Incorrect Base or Solvent | The base is critical for the catalytic cycle. Ensure the base is strong enough and soluble in the chosen solvent. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki reactions, and alkoxides (NaOtBu) for Buchwald-Hartwig aminations. The solvent should solubilize the reactants and be appropriate for the reaction temperature. Toluene, dioxane, and DMF are common choices.[4][5] |
| Low Reaction Temperature | While selective reaction at the iodine position is favored at lower temperatures, subsequent reactions at the bromine or chlorine positions will require higher temperatures to overcome the higher activation energy. Gradually increase the temperature if the reaction is sluggish. |
| Poor Quality Reagents | Ensure all reagents, especially the organometallic partner (e.g., boronic acid), are of high purity. Impurities can inhibit the catalyst. |
Issue 2: Formation of Multiple Products (Lack of Selectivity)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | High temperatures can lead to the reaction of less reactive halogens (e.g., bromine reacting when targeting iodine). Reduce the reaction temperature to enhance selectivity. |
| Highly Reactive Catalyst | A very active catalyst may not differentiate well between the halogen atoms. Consider a less reactive palladium catalyst or a more sterically hindered ligand to improve selectivity. |
| Prolonged Reaction Time | Extended reaction times, even at moderate temperatures, can lead to reactions at less reactive sites. Monitor the reaction closely and stop it once the desired transformation is complete. |
| Incorrect Stoichiometry | Using a large excess of the coupling partner can drive the reaction towards multiple substitutions. Use a stoichiometry closer to 1:1. |
Experimental Protocols
The following are representative protocols for the selective functionalization of this compound. Note: These may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol is designed for the selective reaction at the most reactive C-I bond.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sequential Suzuki Coupling
This protocol outlines a two-step, one-pot sequential Suzuki coupling, first at the iodine position and then at the bromine position.
Step 1: Coupling at the Iodine Position
Materials:
-
This compound
-
Arylboronic acid 1
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), arylboronic acid 1 (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Coupling at the Bromine Position
Materials:
-
Reaction mixture from Step 1
-
Arylboronic acid 2
-
Additional palladium catalyst and base
Procedure:
-
To the cooled reaction mixture from Step 1, add arylboronic acid 2 (1.2 eq), additional Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 eq).
-
Increase the reaction temperature (e.g., 100-110 °C) to facilitate coupling at the less reactive C-Br bond.
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
References
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2-iodobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Sandmeyer-type reaction sequence starting from 2-bromo-5-chloroaniline (B1280272).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite (B80452). Add the sodium nitrite solution dropwise to maintain temperature and prevent decomposition of nitrous acid. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately in the subsequent step. Avoid isolating the diazonium salt as it can be explosive in its solid form.[1] | |
| Formation of Side Products (e.g., Phenols, Azo Compounds) | Reaction of the diazonium salt with water or coupling with unreacted aniline (B41778). | Maintain a strongly acidic environment to suppress phenol (B47542) formation. Ensure complete conversion of the aniline to the diazonium salt before proceeding to the iodination step. A one-pot diazotization and iodination method can minimize the formation of azo compounds.[2] |
| Incomplete Iodination | Insufficient iodide source or catalyst activity. | Use a stoichiometric excess of potassium iodide. If using a copper catalyst, ensure it is fresh and active. |
| Difficulty in Product Purification | Presence of starting materials or isomeric byproducts. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting aniline. Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, is often effective for purification.[3][4] Column chromatography may be necessary to separate isomeric impurities.[1] |
| Product Solidifies in Condenser During Distillation | The product, 1-bromo-3-chloro-5-iodobenzene, has a tendency to solidify in the condenser during steam distillation.[3] | While not the exact target molecule, this suggests that vacuum distillation at a lower temperature might be a more suitable purification method for similar compounds to avoid solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a multi-step synthesis starting from a substituted aniline, such as 2-bromo-5-chloroaniline. The synthesis typically proceeds via a diazotization reaction to form a diazonium salt, which is then subjected to a Sandmeyer-type reaction with an iodide salt (e.g., potassium iodide) to introduce the iodine atom.[1]
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to lower yields and the formation of unwanted byproducts such as phenols.[1] Maintaining a low temperature (typically 0-5°C) is essential for the stability of the diazonium salt.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Diazonium salts in their isolated, solid form can be explosive and should be handled with extreme caution.[1] It is highly recommended to use them in solution without isolation. Additionally, the reagents used, such as strong acids and halogenated compounds, require appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.
Q4: Can I use an alternative to the Sandmeyer reaction for iodination?
A4: Yes, while the Sandmeyer reaction using copper salts is common for introducing halogens, direct iodination using potassium iodide is often effective for diazonium salts and does not always require a metal catalyst.[5][6][7]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and determination of its melting point.[2][8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Bromo-5-chloroaniline
This protocol is a representative procedure based on established Sandmeyer-type reactions.
Materials:
-
2-Bromo-5-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-bromo-5-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Visualizing the Workflow
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]
Technical Support Center: Improving Yield in Reactions with 1-Bromo-4-chloro-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-chloro-2-iodobenzene. The content is designed to address specific issues encountered during experiments and to offer guidance on improving reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in this compound towards oxidative addition in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl. The carbon-iodine bond is the weakest and therefore the most reactive, allowing for selective functionalization at this position under milder conditions. The carbon-bromine bond is of intermediate reactivity, and the carbon-chlorine bond is the strongest and least reactive. This differential reactivity is crucial for sequential cross-coupling strategies.
Q2: I am observing significant amounts of bis-coupled product in my reaction. How can I improve selectivity for mono-coupling at the iodine position?
A2: Formation of bis-coupled products occurs when the reaction conditions are harsh enough to activate the C-Br bond in addition to the C-I bond. To enhance mono-selectivity at the iodine position, consider the following adjustments:
-
Lower the reaction temperature: The activation of the C-Br bond has a higher energy barrier than the C-I bond.[1] Running the reaction at a lower temperature will favor the more reactive site. For Sonogashira couplings, room temperature is often sufficient.[1]
-
Use a less active catalyst/ligand system: Highly active catalysts can overcome the activation barrier for C-Br insertion, even at lower temperatures.[1] Employing a less reactive palladium catalyst or a more sterically hindered phosphine (B1218219) ligand can improve selectivity.
-
Reduce reaction time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the bromine position.[1]
-
Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner. A large excess can drive the reaction towards bis-coupling.[1]
Q3: What are the most common side reactions to be aware of when working with this compound?
A3: Besides bis-coupling, other common side reactions include:
-
Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][3][4]
-
Protodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can occur in the presence of a hydride source, which can be certain solvents, bases, or impurities.[1]
-
Glaser Coupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne to form a symmetric diyne. This can be minimized by running the reaction under strictly anaerobic conditions or by using a copper-free protocol.[5][6]
Q4: Can I perform a Grignard reaction with this compound? Which halogen will react?
A4: Yes, a Grignard reaction can be performed. The reactivity order for Grignard reagent formation is generally I > Br > Cl. Therefore, the magnesium will preferentially insert into the carbon-iodine bond. However, due to the high reactivity of Grignard reagents, side reactions can be an issue. A more controlled method for selective metal-halogen exchange is to use a "turbo" Grignard reagent like i-PrMgCl·LiCl at low temperatures, which can selectively exchange with the bromine atom.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low or no yield in Suzuki-Miyaura coupling reactions involving this compound.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.
Issue 2: Formation of Side Products in Sonogashira Coupling
This guide helps to identify and minimize common side products in Sonogashira coupling reactions.
Troubleshooting Workflow for Sonogashira Side Products
Caption: A workflow for troubleshooting side products in Sonogashira reactions.
Quantitative Data Summary
The following tables summarize representative yields for selective mono-coupling reactions with this compound and analogous substrates. Yields are highly dependent on the specific coupling partner, catalyst, ligands, base, and solvent used.
Table 1: Suzuki-Miyaura Coupling - Representative Yields
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2-Bromo-5-chloro-1,1'-biphenyl | 70-95[1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2-Bromo-5-chloro-4'-methoxy-1,1'-biphenyl | ~90 |
| Pyridine-3-boronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 3-(2-Bromo-5-chlorophenyl)pyridine | ~85 |
Table 2: Sonogashira Coupling - Representative Yields
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1-Bromo-4-chloro-2-(phenylethynyl)benzene | 80-99[1] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | (2-(4-Bromo-2-chlorophenyl)ethynyl)trimethylsilane | >90 |
| 1-Hexyne | Pd(dppf)Cl₂ / CuI | i-Pr₂NH | Toluene | 60 | 1-(2-Bromo-5-chlorophenyl)hex-1-yne | ~88 |
Table 3: Heck Coupling - Representative Yields
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | (E)-1-Bromo-4-chloro-2-styrylbenzene | 70-85[7] |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | (E)-Butyl 3-(2-bromo-5-chlorophenyl)acrylate | ~80 |
| Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 110 | 3-(2-Bromo-5-chlorophenyl)cyclohex-1-ene | ~65 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow for Selective Suzuki Coupling
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, the arylboronic acid, and potassium carbonate.[8]
-
Add the degassed solvent mixture of toluene, ethanol, and water.[8]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[8]
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of inert gas.[8]
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
This protocol provides a method for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[8]
-
Add anhydrous THF and triethylamine.[8]
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 6-8 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.[8]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Reaction at the Iodine Position
This protocol details a procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[7]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[7]
-
Under the inert atmosphere, add anhydrous DMF followed by the alkene.[7]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Selective Grignard Reagent Formation and Reaction
This protocol describes the selective formation of a Grignard reagent at the bromine position using a halogen-magnesium exchange reaction, followed by reaction with an electrophile (DMF).
Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -15 °C.
-
Slowly add isopropylmagnesium chloride solution dropwise, maintaining the temperature below -10 °C.
-
Stir the mixture at -15 °C for 30 minutes to ensure complete halogen-magnesium exchange at the bromine position.
-
In a separate flask, dissolve anhydrous DMF in THF.
-
Cool the Grignard reagent solution to 0 °C and slowly add the DMF solution dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[9]
-
Quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride solution.[9]
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purification of 1-Bromo-4-chloro-2-iodobenzene
This guide provides detailed troubleshooting advice and frequently asked questions for the purification of 1-Bromo-4-chloro-2-iodobenzene, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include starting materials like 1-bromo-4-chlorobenzene, regioisomers formed during the iodination step, or products of side reactions such as dehalogenated species. Unreacted iodinating reagents may also be present.
Q2: What is the recommended first-pass purification technique for this compound?
A2: For a solid compound like this compound, recrystallization is an excellent initial technique for removing the bulk of impurities, especially if the crude product is of reasonable purity (>85%). For more complex mixtures or for achieving very high purity, column chromatography is recommended.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be effectively determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
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High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating the target compound from closely related impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities.
Troubleshooting Guide
Issue 1: My compound fails to crystallize during recrystallization.
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Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
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A: This typically happens for one of two reasons: too much solvent was used, or the solution is supersaturated but requires nucleation.
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Solution 1 (Too much solvent): Evaporate some of the solvent under reduced pressure or by gentle heating to increase the concentration of your compound and try cooling again.
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Solution 2 (Nucleation required): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth to begin. Alternatively, add a "seed crystal" – a tiny amount of previously purified solid – to initiate crystallization.
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Issue 2: The separation of my compound during column chromatography is poor.
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Q: My spots are streaking on the TLC plate, or the bands are overlapping on the column. How can I improve separation?
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A: Poor separation in chromatography is usually a solvent (mobile phase) issue.
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Solution 1 (Adjust Solvent Polarity): this compound is a relatively non-polar compound. You are likely using a mobile phase that is too polar. For silica (B1680970) gel chromatography, decrease the polarity of your eluent system. For example, if you are using 10% ethyl acetate (B1210297) in hexanes, try reducing it to 2-5% ethyl acetate in hexanes.
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Solution 2 (Sample Loading): Ensure the crude sample is loaded onto the column in a very concentrated solution and in a narrow band. Overloading the column with too much material can also lead to poor separation.
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Issue 3: My purified product still shows impurities by NMR analysis.
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Q: I've already performed one round of purification, but my NMR spectrum is not clean. What's the next step?
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A: This indicates that the initial purification was not sufficient to remove all impurities, which may have very similar properties to your target compound.
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Solution 1 (Orthogonal Purification): Employ a different purification technique. If you initially used recrystallization, follow up with column chromatography. The two methods separate compounds based on different principles (solubility vs. polarity), which can effectively remove persistent impurities.
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Solution 2 (Optimize Chromatography): If you used column chromatography, refine your method. Use a shallower solvent gradient or even an isocratic elution (a constant solvent mixture) to improve the resolution between your product and the impurity. Using a longer column can also increase separation efficiency.
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Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₃BrClI | 317.35 | ~ 75-78 | > 250 (decomposes) |
| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | 64-67 | 196 |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 53-55 | 174 |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 91-92 | 258 |
Note: Some physical properties are estimated based on similar compounds, as specific experimental data for this compound is not widely published.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimum amount of a hot solvent. Potential solvents include hexanes, heptane, or a mixture of ethanol (B145695) and water. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding excess solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
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Mobile Phase (Eluent) Selection: Using Thin Layer Chromatography (TLC), find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
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Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for a failed recrystallization experiment.
Technical Support Center: 1-Bromo-4-chloro-2-iodobenzene in Cross-Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of 1-bromo-4-chloro-2-iodobenzene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in sequential cross-coupling reactions?
The strategic advantage of this compound lies in the differential reactivity of its three halogen atoms.[1] The carbon-halogen bond strength varies significantly, leading to a predictable order of reactivity for oxidative addition in palladium-catalyzed cross-coupling reactions: Iodine > Bromine > Chlorine .[2][3] This hierarchy allows for a programmed, stepwise functionalization of the aromatic ring, where the most reactive site (C-I) can be coupled under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions. This makes the molecule a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.[1][4]
Q2: What are the most common side reactions encountered when using this substrate?
The most prevalent side reactions are:
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Loss of Selectivity (Di- or Tri-substitution): The reaction proceeds at more than just the intended halogen site. For instance, when targeting the C-I bond, minor reaction at the C-Br bond can occur, especially at elevated temperatures or with highly active catalyst systems.[5]
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Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) or the aryl halide itself can occur, leading to undesired biaryl byproducts.[5][6] This is often promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst.[7][8]
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Reduction (Dehalogenation): The aryl halide is reduced, replacing a halogen atom with a hydrogen atom. This can compete with the desired cross-coupling pathway, particularly if the reaction conditions favor β-hydride elimination after oxidative addition.[9]
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Catalyst Decomposition: The formation of palladium black (aggregated palladium) can reduce the concentration of the active catalyst in the solution, slowing or stopping the reaction.[6]
Q3: How do phosphine (B1218219) ligands influence the selectivity and rate of the reaction?
Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.
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Electron-rich and bulky ligands (e.g., trialkylphosphines like P(tBu)₃) generally accelerate the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive C-Br and C-Cl bonds.[10] They also promote the final reductive elimination step to release the product.
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Steric hindrance of the ligand can be used to control selectivity. A very bulky ligand can sometimes favor reaction at a less sterically hindered position on the substrate. Conversely, using less reactive or more sterically hindered ligands can help improve selectivity for the more reactive C-I bond by disfavoring the higher activation energy required for C-Br bond cleavage.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor selectivity - Formation of di-substituted product when mono-substitution at the iodine is desired.
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Reaction Temperature | The activation energy for the C-Br bond is higher than for the C-I bond. Lowering the temperature will significantly favor the reaction at the more reactive iodine site. For Sonogashira couplings, room temperature is often sufficient.[5] |
| Highly Active Catalyst/Ligand | A very active catalyst system may overcome the activation barrier for the C-Br bond. Consider using a less reactive palladium source or a more sterically hindered/less electron-rich phosphine ligand to increase selectivity. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to the slower reaction at the bromine position. Monitor the reaction closely by TLC or GC/MS and stop it once the mono-substituted product is maximized.[5] |
| Excess Organometallic Reagent | A large excess of the coupling partner can drive the reaction towards di-substitution. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the organometallic reagent.[5] |
Problem 2: Significant formation of homocoupled byproducts.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Oxygen | Molecular oxygen can promote the homocoupling of organometallic reagents (especially boronic acids).[7] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction is maintained under a positive pressure of an inert atmosphere.[7] |
| Inefficient Pd(II) Precatalyst Reduction | When using a Pd(II) source like Pd(OAc)₂, one pathway for its reduction to the active Pd(0) catalyst involves the stoichiometric homocoupling of the organometallic reagent.[7] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensuring efficient reduction can mitigate this. |
| Decomposition of Boronic Acid | Boronic acids can be susceptible to oxidation or decomposition, which can lead to side reactions. Use fresh, high-purity reagents. Consider using boronic esters, which can be more stable.[5] |
Problem 3: Low or no conversion of starting material; formation of dehalogenated arene.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | The palladium precatalyst may not have been properly activated to Pd(0), or the active catalyst may have decomposed (formation of palladium black). Ensure your catalyst and ligands are pure and that the reaction conditions (base, solvent) are suitable for generating the active species.[11] |
| Presence of Water or Protic Impurities | Water can lead to protonolysis of the organometallic reagent (especially boronic acids), cleaving the C-B bond and preventing transmetalation.[6] Ensure anhydrous conditions by using dry solvents and glassware. |
| β-Hydride Elimination Pathway | An unproductive side reaction can occur where an intermediate palladium-amide or palladium-alkoxide complex undergoes β-hydride elimination, leading to a palladium-hydride species. This species can then reductively eliminate with the aryl group to form the dehalogenated arene.[9] This is more common in Buchwald-Hartwig aminations or if the coupling partner has β-hydrogens. Optimizing the ligand and base combination is key to favoring reductive elimination of the desired product. |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol provides a general method for the selective coupling of a terminal alkyne at the C-I position of this compound.
Materials:
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This compound (1.0 eq)
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Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)
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Pd(PPh₃)₂Cl₂ (1-2 mol%)
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Copper(I) Iodide (CuI) (2-4 mol%)
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Triethylamine (B128534) (Et₃N) (Anhydrous, degassed)
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Anhydrous, degassed solvent (e.g., THF)
Procedure:
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To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
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Add the anhydrous, degassed THF and triethylamine via syringe.
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Add the terminal alkyne dropwise to the stirring mixture at room temperature.
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Stir the reaction at room temperature, monitoring its progress by TLC or GC/MS. The reaction is typically complete when the starting aryl iodide is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1-bromo-4-chloro-2-(alkynyl)benzene product.
Visualizations
Logical Relationships & Workflows
Caption: Reactivity hierarchy of C-X bonds.
Caption: Troubleshooting workflow for common side reactions.
Caption: Catalytic cycle with key side reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: 1-Bromo-4-chloro-2-iodobenzene
Welcome to the technical support center for 1-Bromo-4-chloro-2-iodobenzene (CAS: 148836-41-3). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other challenges encountered during the handling and use of this versatile tri-halogenated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its sensitivity to light, temperature, and atmospheric conditions. As a polyhalogenated aromatic compound, it is susceptible to degradation, which can lead to the formation of impurities and a decrease in assay. The carbon-iodine bond is the most labile of the three carbon-halogen bonds, making it the most likely site for initial degradation.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Specifically, storage at 2-8°C in a tightly sealed container, protected from light, is advisable.[1] For extended storage, some suppliers recommend temperatures as low as -20°C.[2] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q3: What are the visible signs of degradation?
A3: A pure sample of this compound is typically a white to off-white or light yellow solid. A noticeable darkening of the material, such as turning yellow or brown, can be an indicator of degradation. The presence of a strong, unusual odor may also suggest the formation of volatile decomposition products.
Q4: What are the likely impurities in a sample of this compound?
A4: Impurities can arise from both the synthetic process and degradation.
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Synthetic Impurities: The synthesis of this compound often involves the diazotization of 2-bromo-5-chloroaniline. Potential impurities from this process can include unreacted starting materials, isomers (e.g., 2-Bromo-5-chloro-1-iodobenzene), and byproducts of side reactions such as azo compounds, which can impart color to the material.
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Degradation Impurities: Degradation can lead to dehalogenation products. For instance, the loss of iodine could result in 1-bromo-4-chlorobenzene. Further dehalogenation could produce chlorobenzene (B131634) or bromobenzene. The presence of moisture could potentially lead to hydrolysis, forming halogenated phenols.
Q5: How does the reactivity of the halogens on the benzene (B151609) ring differ?
A5: The reactivity of the halogens in cross-coupling reactions and potentially in degradation processes follows the order: Iodine > Bromine > Chlorine. The carbon-iodine bond is the weakest and most susceptible to cleavage, making it the most reactive site in reactions like Suzuki and Sonogashira couplings. This differential reactivity is a key feature of this molecule in synthetic chemistry.
Troubleshooting Guides
Guide 1: Investigating Purity and Unexpected Experimental Results
This guide provides a systematic approach to troubleshooting issues related to the purity of this compound and unexpected outcomes in your experiments.
Problem: Poor or inconsistent results in a reaction (e.g., low yield, unexpected byproducts).
Potential Cause: Degradation or impurity of the this compound reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity-related experimental issues.
Guide 2: Managing Storage and Handling
Proper storage and handling are critical to maintaining the stability and purity of this compound.
Caption: Key considerations for the storage and handling of this compound.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C (short-term)[1] or -20°C (long-term)[2] | Increased rate of thermal decomposition. |
| Light | Store in a dark place, in an amber vial or wrapped in foil.[1] | Photodegradation, particularly cleavage of the C-I bond. |
| Atmosphere | Sealed under an inert atmosphere (Argon or Nitrogen). | Oxidation and hydrolysis in the presence of air and moisture. |
| Container | Tightly sealed, appropriate chemical-resistant container. | Contamination and degradation from atmospheric exposure. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may need to be optimized for your specific instrumentation and sample.
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Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound sample.
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Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
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If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
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GC-MS Instrumentation and Parameters (Example):
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GC System: Agilent 7890B or equivalent.
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MS System: Agilent 5977A or equivalent.
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Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250°C.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes.
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Ramp: 15°C/min to 280°C.
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Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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-
Data Analysis:
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Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 316, 318, 320).
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Analyze other peaks for potential impurities by examining their mass spectra and comparing them to a library of known compounds. Look for masses corresponding to dehalogenated products or isomers.
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Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent may need to be optimized.
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Solvent Selection:
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Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol (B145695) or a mixture of ethanol and water can be effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
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-
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
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Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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-
Assessment of Purity:
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Check the melting point of the recrystallized product. A sharp melting point close to the literature value (around 32-33°C) is an indication of high purity.
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Analyze the purified material by GC-MS or another appropriate analytical technique to confirm the removal of impurities.
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References
Technical Support Center: Catalyst Selection for 1-Bromo-4-chloro-2-iodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-chloro-2-iodobenzene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the basis for selective catalyst activity at the different halogen positions of this compound?
The selective functionalization of this compound is primarily dictated by the difference in bond dissociation energies of the carbon-halogen bonds. The general reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. The carbon-iodine bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step of the catalytic cycle. This inherent difference in reactivity allows for chemoselective reactions at the iodine position under milder conditions, while the more robust C-Br and C-Cl bonds remain intact. More forcing conditions are typically required to activate the C-Br bond, and even more so for the C-Cl bond.
Q2: I am observing a significant amount of bis-coupled product where the reaction occurs at both the iodo and bromo positions. How can I improve selectivity for the mono-coupled product at the iodine position?
Formation of the bis-coupled product is a common issue when the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond. To enhance selectivity for mono-coupling at the C-I position, consider the following adjustments:
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Lower the reaction temperature: The activation energy for C-Br bond cleavage is higher than for the C-I bond. By lowering the temperature, you can often find a window where the C-I bond reacts selectively.
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Choose a less reactive catalyst/ligand system: Highly active catalysts can overcome the activation barrier for C-Br insertion even at lower temperatures. Employing a less reactive palladium catalyst or a more sterically hindered phosphine (B1218219) ligand can improve selectivity.
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Reduce reaction time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the subsequent, slower reaction at the bromine position.
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Control stoichiometry: Using a large excess of the coupling partner can drive the reaction towards bis-coupling. Employing a slight excess (typically 1.1-1.5 equivalents) is often sufficient.
Q3: My reaction is suffering from significant homocoupling of my organometallic reagent. What are the likely causes and solutions?
Homocoupling is a common side reaction, particularly in Suzuki couplings, and is often promoted by the presence of oxygen. To minimize homocoupling, ensure that all solvents and reagents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Additionally, inefficient activation of a Pd(II) precatalyst to the active Pd(0) species can sometimes lead to side reactions, including homocoupling. Ensure your pre-catalyst activation conditions are appropriate for the chosen system.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Coupled Product
This guide provides a logical workflow to troubleshoot low yields in selective mono-coupling reactions at the iodine position of this compound.
Caption: Troubleshooting workflow for low yield of mono-coupled product.
Issue 2: Poor Chemoselectivity (Reaction at C-Br or C-Cl)
This guide assists in troubleshooting reactions where there is a loss of chemoselectivity, resulting in undesired coupling at the C-Br or C-Cl positions.
Technical Support Center: Solvent Effects on 1-Bromo-4-chloro-2-iodobenzene Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromo-4-chloro-2-iodobenzene in their experiments. The content is structured to address specific issues related to solvent effects on the chemoselectivity and overall success of various reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound?
A1: The reactivity of the carbon-halogen bonds in this compound towards many catalytic and organometallic reactions is primarily dictated by the bond dissociation energy. The general order of reactivity is Iodine > Bromine > Chlorine. This differential reactivity allows for the selective functionalization of the molecule at different positions by carefully choosing the reaction conditions, including the solvent.
Q2: How does solvent polarity influence the chemoselectivity of cross-coupling reactions with this substrate?
A2: Solvent polarity can have a significant impact on the chemoselectivity of palladium-catalyzed cross-coupling reactions. In some cases, polar aprotic solvents like DMF or acetonitrile (B52724) can stabilize anionic intermediates or transition states, potentially altering the "expected" reactivity order. For instance, in Suzuki-Miyaura couplings of similar polyhalogenated compounds, polar solvents have been shown to favor reaction at a less reactive site (e.g., C-Cl over C-OTf) by promoting a different active catalyst species.[1][2] Conversely, non-polar solvents like toluene (B28343) or THF often favor the kinetically controlled reaction at the most labile bond (C-I).
Q3: Which solvents are recommended for selective Grignard reagent formation?
A3: For selective Grignard reagent formation at the C-Br bond, anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) are essential.[3][4] These solvents are crucial for stabilizing the Grignard reagent. Given the reactivity trend, the C-Br bond is significantly more reactive than the C-Cl bond for Grignard formation. THF is often preferred for less reactive halides as it is a better coordinating solvent.
Q4: Can I perform a selective halogen-metal exchange on this compound?
A4: Yes, selective halogen-metal exchange is a powerful technique for the functionalization of this molecule. Due to the much weaker C-I bond, treatment with an organolithium reagent like n-butyllithium in a non-polar solvent such as toluene or THF at low temperatures (e.g., -78 °C) will selectively perform an iodine-lithium exchange.[5] This allows for the introduction of an electrophile at the 2-position, leaving the bromine and chlorine atoms untouched for subsequent reactions.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling (Reaction at multiple halogen sites)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and incrementally increase if the reaction is too slow. | The activation energy for the oxidative addition at the C-Br and C-Cl bonds is higher than at the C-I bond. Lower temperatures will favor the reaction at the most reactive C-I site. |
| Highly Active Catalyst/Ligand | Use a less active palladium catalyst or a more sterically hindered phosphine (B1218219) ligand. | Very active catalyst systems can overcome the activation barrier for C-Br or even C-Cl bond cleavage, leading to a loss of selectivity. |
| Inappropriate Solvent Choice | If using a polar aprotic solvent (e.g., DMF, DMSO) and observing unexpected selectivity, switch to a non-polar solvent like toluene or 1,4-dioxane. | Non-polar solvents are less likely to promote alternative reaction pathways that can alter the inherent reactivity order of the C-X bonds.[1][2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC/MS and stop it once the desired mono-functionalized product is maximized. | Extended reaction times can lead to the slower reaction at the C-Br or C-Cl positions, especially if the temperature is elevated. |
Issue 2: Low Yield or No Reaction in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. A co-solvent system may be necessary. | Poor solubility can lead to slow or incomplete reactions. |
| Inhibitory Effect of Polar Solvents | If using a polar aprotic solvent like DMF, consider switching to a non-polar solvent such as toluene or an ethereal solvent like THF. | In some Sonogashira couplings, polar aprotic solvents can inhibit the catalytic activity. For certain substrates, non-polar solvents have been shown to provide higher yields.[6] |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Ineffective Base | The choice of amine base is crucial. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous. | The base is required to form the copper acetylide intermediate and to neutralize the HX produced. |
Issue 3: Difficulty in Initiating Grignard Reagent Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Passivated Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication. | A layer of magnesium oxide on the surface of the metal can prevent the reaction from starting.[7] |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried and that the solvent (THF or diethyl ether) is anhydrous. | Grignard reagents are highly sensitive to protic sources and will be quenched by water. |
| Reaction Temperature is Too Low | Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic. | The initial activation of the magnesium surface may require a small amount of heat. |
| Incorrect Solvent | Only use ethereal solvents like anhydrous diethyl ether or THF. | These solvents are essential for solvating and stabilizing the Grignard reagent.[3][4] |
Data Presentation
Table 1: Representative Solvent Effects on Chemoselectivity in Suzuki-Miyaura Coupling of Polyhaloarenes *
| Solvent | Dielectric Constant (ε) | Typical Outcome | Predominant Product |
| Toluene | 2.4 | Favors kinetic control, reaction at the most labile bond. | Reaction at C-I |
| THF | 7.6 | Generally favors kinetic control, similar to toluene. | Reaction at C-I |
| Acetonitrile | 37.5 | Can favor reaction at less reactive sites in some systems.[1][2] | Potentially mixed products or reaction at C-Br |
| DMF | 38.3 | Can alter selectivity by stabilizing different catalytic species.[1][2] | Potentially mixed products or reaction at C-Br |
*Data is illustrative and based on studies of related polyhalogenated compounds. The exact selectivity for this compound may vary and should be determined experimentally.
Table 2: General Solvent Recommendations for Key Reactions
| Reaction | Recommended Solvents | Rationale |
| Suzuki-Miyaura Coupling | Toluene, 1,4-Dioxane, THF (often with water) | Good balance of solubility and promotion of the desired catalytic cycle. |
| Sonogashira Coupling | Toluene, THF, DMF, Triethylamine (as solvent and base) | Solvent choice can be substrate-dependent; optimization is often required.[6] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, t-Butanol | These solvents are commonly used and have shown broad applicability. |
| Grignard Formation | Anhydrous Diethyl Ether, Anhydrous THF | Essential for the stabilization of the organomagnesium species.[3][4] |
| Halogen-Metal Exchange | Toluene, THF, Hexanes | Typically performed in non-polar or ethereal solvents at low temperatures to ensure selectivity.[5] |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is a representative example for achieving selective coupling at the iodine position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add anhydrous, degassed toluene, followed by anhydrous, degassed triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Halogen-Metal Exchange at the C-I Position followed by Electrophilic Quench
This protocol describes a general procedure for the selective iodine-lithium exchange and subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene or THF
-
Electrophile (e.g., DMF, CO₂, an aldehyde)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.1 eq) dropwise at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.lucp.net [books.lucp.net]
- 7. web.mnstate.edu [web.mnstate.edu]
troubleshooting failed reactions with 1-Bromo-4-chloro-2-iodobenzene
Welcome to the technical support center for 1-Bromo-4-chloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl.[1] This differential reactivity allows for selective functionalization at the iodine position under milder conditions, while the bromine and chlorine atoms can react under more forcing conditions.[1][2]
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What are the likely causes?
Homocoupling in Suzuki reactions is often attributed to the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or the use of a Pd(II) precatalyst where its reduction to Pd(0) can be accompanied by the homocoupling of the boronic acid.[3] To minimize this, ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere.[3]
Q3: Can I perform a Grignard reaction with this compound? Which halogen will react?
Yes, a Grignard reagent can be formed. In this case, the reactivity order is C-Br > C-Cl.[4] Therefore, the Grignard reagent will preferentially form at the bromine position. It is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture.[5]
Q4: My Sonogashira coupling is failing or giving low yields. What are some common reasons?
Failures in Sonogashira couplings can arise from several factors. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient.[2] Additionally, the terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of a copper co-catalyst.[6] Ensure your reagents are pure, and consider using a copper-free protocol if homocoupling is a major issue. The reaction temperature is also critical; for selective coupling at the iodine position, room temperature is often sufficient.[2][7]
Q5: What is "bis-coupling" and how can I avoid it?
Bis-coupling refers to the reaction occurring at more than one halogen position, for instance, at both the iodo and bromo positions.[2] This is more likely to occur at higher reaction temperatures, with prolonged reaction times, or with a highly active catalyst system.[2] To favor mono-coupling at the most reactive site (iodine), use milder conditions, monitor the reaction closely, and stop it once the starting material is consumed.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired mono-arylated product at the iodine position.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). Consider using a more active Pd(0) source or a more effective ligand.[8] |
| Poor Quality Reagents | Use high-purity, dry boronic acid and this compound. Boronic acids can degrade over time.[8] |
| Inappropriate Base | The choice of base is critical. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is finely powdered and dry. |
| Suboptimal Temperature | While selectivity for the C-I bond is favored at lower temperatures, the reaction may still require heating. Optimize the temperature gradually (e.g., start at 50 °C and increase in 10 °C increments). |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed. A mixture of an organic solvent (like dioxane or toluene) and water is often used.[3] |
Problem: Formation of significant bis-arylated product.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to increase selectivity for the more reactive C-I bond.[2] |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.[2] |
| Highly Active Catalyst | Consider using a less active palladium catalyst or a more sterically hindered ligand to reduce the reactivity towards the C-Br bond.[2] |
| Excess Boronic Acid | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the boronic acid. |
Sonogashira Coupling
Problem: No reaction or low conversion.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. If using a Pd(II) precatalyst, ensure proper reduction. |
| Copper(I) Source | Use a fresh, high-quality source of Cu(I), such as CuI. |
| Insufficiently Active Alkyne | For less reactive alkynes, a slight increase in temperature might be necessary, but this risks bis-coupling. |
| Base Incompatibility | Ensure the amine base (e.g., triethylamine (B128534), diisopropylamine) is dry and of high purity. |
Problem: Significant alkyne homocoupling (Glaser coupling).
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Copper-Catalyzed Dimerization | Switch to a copper-free Sonogashira protocol.[6] |
| High Temperature | Perform the reaction at room temperature, which is often sufficient for coupling at the C-I bond.[2][7] |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Steps |
| Ligand Choice | The choice of phosphine (B1218219) ligand is critical. Screen different ligands (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands) to find the optimal one for your specific amine and substrate.[9] |
| Base Strength | A strong, non-nucleophilic base is required, such as NaOtBu, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.[9] |
| Catalyst Inhibition | Some functional groups on the amine or aryl halide can inhibit the catalyst. Ensure starting materials are pure. |
| Reaction Temperature | These reactions often require elevated temperatures (80-110 °C). |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely powdered K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Sonogashira Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Bromo-4-chloro-2-iodobenzene
Welcome to the technical support center for the scale-up synthesis of 1-Bromo-4-chloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of an appropriately substituted aniline (B41778), followed by the introduction of iodine. The likely starting material for this synthesis is 4-Bromo-2-chloro-6-iodoaniline.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of the diazonium salt intermediate. Aryl diazonium salts are thermally unstable and can be explosive in a dry state. It is crucial to maintain low temperatures (typically 0-5 °C) throughout the diazotization process and to ensure that the diazonium salt is not isolated. The reaction should be well-monitored, and appropriate personal protective equipment (PPE) must be worn.
Q3: What are the expected major byproducts in this reaction?
A3: Common byproducts in the Sandmeyer iodination reaction include phenols (from the reaction of the diazonium salt with water), biaryl compounds (from radical coupling), and azo compounds. The formation of these byproducts can be minimized by careful control of reaction conditions, particularly temperature and the rate of addition of reagents.
Q4: How can I purify the final product on a large scale?
A4: Large-scale purification of this compound typically involves several steps. After the reaction is complete, the crude product is usually isolated by extraction. This is followed by washing the organic layer to remove impurities. Final purification is often achieved by recrystallization from a suitable solvent or solvent mixture, or by vacuum distillation. The choice of method will depend on the physical properties of the product and the nature of the impurities.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal temperature control. 4. Inefficient iodination. | 1. Ensure the aniline is fully dissolved before adding sodium nitrite (B80452). Use a slight excess of nitrous acid and check for its presence with starch-iodide paper. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Add the diazonium salt solution to the iodide solution in a controlled manner. 3. Use a reliable cooling system and monitor the internal reaction temperature closely. 4. Ensure a stoichiometric excess of the iodide source (e.g., potassium iodide) is used. |
| Formation of Tarry Side Products | 1. Reaction temperature too high. 2. Localized overheating during reagent addition. 3. Presence of excess nitrous acid. | 1. Improve temperature control and ensure the reaction mixture is well-stirred. 2. Add reagents, especially the sodium nitrite solution, slowly and sub-surface if possible. 3. After diazotization, quench any excess nitrous acid with a small amount of urea (B33335) or sulfamic acid before proceeding to the iodination step. |
| Product is Difficult to Purify | 1. Presence of multiple, closely related byproducts. 2. Incomplete reaction. 3. Inefficient work-up. | 1. Optimize reaction conditions to minimize byproduct formation. Consider a multi-step purification process, such as a combination of column chromatography (on a smaller scale) followed by recrystallization for larger scales. 2. Monitor the reaction progress using techniques like TLC or GC to ensure completion. 3. Perform thorough aqueous washes during the work-up to remove inorganic salts and water-soluble impurities. |
| Runaway Reaction | 1. Poor temperature control leading to rapid decomposition of the diazonium salt. 2. Accumulation of unreacted reagents. | 1. Implement robust cooling and monitoring systems. Have a quench plan in place (e.g., addition of a cold, inert solvent). 2. Ensure controlled addition of reagents and adequate mixing to prevent localized concentration buildup. |
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for specific laboratory conditions and scale.
Starting Material: 4-Bromo-2-chloro-6-iodoaniline
Reaction Scheme:
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectrum of 1-Bromo-4-chloro-2-iodobenzene
This guide provides a comparative analysis of the ¹H NMR spectrum of 1-Bromo-4-chloro-2-iodobenzene against several structurally related di- and tri-substituted halobenzenes. Due to the limited availability of experimental spectra for this compound, a predicted spectrum is utilized for the primary comparison. This information is valuable for researchers and professionals in drug development and organic synthesis for the structural elucidation and verification of similar compounds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for five alternative halobenzenes. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound Name | Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound (Predicted) | ![Image of this compound] | H-3 | 7.95 | d | J = 2.3 Hz |
| H-5 | 7.45 | dd | J = 8.6, 2.3 Hz | ||
| H-6 | 7.72 | d | J = 8.6 Hz | ||
| 1-Bromo-4-chlorobenzene | ![Image of 1-Bromo-4-chlorobenzene] | H-2, H-6 | 7.39 | d | ~8.5 Hz |
| H-3, H-5 | 7.21 | d | ~8.5 Hz | ||
| 1-Chloro-4-iodobenzene | ![Image of 1-Chloro-4-iodobenzene] | H-2, H-6 | 7.59 | d | ~8.5 Hz |
| H-3, H-5 | 7.08 | d | ~8.5 Hz | ||
| 1-Bromo-4-iodobenzene | ![Image of 1-Bromo-4-iodobenzene] | H-2, H-6 | 7.53 | d | ~8.6 Hz |
| H-3, H-5 | 7.22 | d | ~8.6 Hz | ||
| 1,3-Dibromo-5-chlorobenzene | ![Image of 1,3-Dibromo-5-chlorobenzene] | H-2, H-6 | 7.47 | d | J = 1.5 Hz |
| H-4 | 7.57 | t | J = 1.5 Hz | ||
| 1,2-Dibromo-4-chlorobenzene | ![Image of 1,2-Dibromo-4-chlorobenzene] | H-3 | 7.72 | d | J = 2.2 Hz |
| H-5 | 7.35 | dd | J = 8.5, 2.2 Hz | ||
| H-6 | 7.59 | d | J = 8.5 Hz |
Note: Predicted data for this compound was generated using NMRDB.org. Experimental data for other compounds were sourced from various chemical databases.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a high-resolution ¹H NMR spectrum of a halobenzene derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid halobenzene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard 5 mm broadband or inverse detection probe.
-
Solvent Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons. A longer delay may be needed for accurate integration.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is generally adequate for aromatic compounds.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Spin-Spin Coupling
The following diagram illustrates the predicted proton environments and their coupling relationships for this compound.
Caption: Predicted ¹H NMR coupling in this compound.
A Comparative Guide to the 13C NMR Analysis of 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-4-chloro-2-iodobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established substituent chemical shift (SCS) principles. To provide a robust comparative framework, the predicted data is presented alongside experimental ¹³C NMR data for structurally related di- and trihalobenzenes. This guide is intended to aid researchers in the structural elucidation and verification of similar polysubstituted aromatic compounds.
Data Presentation: Comparison of ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound were calculated using the principle of substituent additivity. The chemical shift of each carbon atom in the benzene (B151609) ring (base value: 128.5 ppm) is modified by the incremental effects of each halogen substituent (bromo, chloro, and iodo groups) at the ipso, ortho, meta, and para positions.[1] These predicted values are compared with the experimental data of 1-bromo-4-chlorobenzene, 1,2,4-trichlorobenzene, and 2-bromo-1,4-dichlorobenzene (B150605) to provide a reference for the expected chemical shift ranges and substitution patterns.
| Carbon Position | Predicted ¹³C NMR Chemical Shift (ppm) for this compound | Experimental ¹³C NMR Chemical Shift (ppm) of 1-Bromo-4-chlorobenzene | Experimental ¹³C NMR Chemical Shift (ppm) of 1,2,4-Trichlorobenzene[2][3] | Experimental ¹³C NMR Chemical Shift (ppm) of 2-Bromo-1,4-dichlorobenzene[4] |
| C1 (-Br) | 122.9 | 120.9 | 133.1 | 133.0 |
| C2 (-I) | 99.1 | 132.3 | 131.2 | 121.1 |
| C3 | 133.8 | 130.5 | 131.2 | 131.1 |
| C4 (-Cl) | 136.1 | 133.8 | 133.1 | 133.0 |
| C5 | 129.7 | 130.5 | 128.5 | 131.1 |
| C6 | 134.1 | 132.3 | 128.5 | 128.8 |
Note: The predicted values are estimations and may deviate from experimental values due to complex substituent interactions in polysubstituted benzenes.[5]
Experimental Protocols
A standardized protocol for acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final spectral interpretation.
Caption: Logical workflow for the 13C NMR analysis of a substituted benzene.
References
A Comparative Guide to the Analytical Characterization of 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise analytical characterization of complex halogenated aromatic compounds is paramount. 1-Bromo-4-chloro-2-iodobenzene, a versatile synthetic intermediate, presents a unique analytical challenge due to the presence of three different halogen substituents. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the comprehensive characterization of this compound, supported by experimental protocols and data.
Mass Spectrometry: Unraveling the Molecular Blueprint
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the identification and quantification of this compound. Electron ionization (EI) is a common method for generating ions from the analyte, which then fragment in a predictable manner, providing a characteristic "fingerprint" of the molecule.
Expected Fragmentation Pattern
The mass spectrum of this compound is distinguished by a complex isotopic pattern in the molecular ion region, owing to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The molecular ion peak ([M]+•) will appear as a cluster of peaks.
Subsequent fragmentation involves the loss of halogen atoms, with the weaker carbon-iodine bond being the most likely to cleave first, followed by the carbon-bromine and carbon-chlorine bonds. This sequential loss of halogens, as well as the potential for other fragmentation pathways, provides structural confirmation.
Comparison of Analytical Techniques
While mass spectrometry provides invaluable structural and quantitative information, a multi-technique approach is often necessary for complete characterization. The following table compares mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H and ¹³C) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point and mass-to-charge ratio analysis of ionized molecules and their fragments. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on differential partitioning between a mobile and stationary phase. |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | Detailed information on the chemical environment of each proton and carbon atom, confirming connectivity. | Purity assessment, quantification, and separation from isomers and impurities. |
| Sample Requirements | Volatile and thermally stable samples. Small sample size (µg to ng). | Soluble samples. Larger sample size (mg). | Soluble samples. |
| Strengths | High sensitivity and specificity. Excellent for identification of unknowns. | Unambiguous structure elucidation. Non-destructive. | High-resolution separation of complex mixtures. Robust quantification. |
| Limitations | Isomers can be difficult to distinguish without chromatographic separation. Fragmentation can sometimes be complex to interpret. | Lower sensitivity compared to MS. Not suitable for insoluble materials. | Does not provide direct structural information of unknowns without a reference standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for halogenated aromatic compounds.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.
3. GC-MS Parameters:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-400
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
2. Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
3. Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum, which may require a longer acquisition time.
High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
2. Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of this compound.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₃BrClI |
| Molecular Weight | ~316 g/mol (for most abundant isotopes) |
| [M]+• Isotopic Cluster (m/z) | 314, 316, 318, 320 |
| Major Fragment Ion (m/z) | 189/191 ([M-I]+•) |
| Other Significant Fragments (m/z) | 235/237 ([M-Br]+•), 279/281 ([M-Cl]+•), 111 |
Table 2: Predicted NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.0 - 8.0 | Multiple signals (doublets, doublet of doublets) |
| ¹³C | 90 - 140 | Multiple signals |
Table 3: Predicted HPLC Data
| Parameter | Value |
| Retention Time | Dependent on exact conditions, but expected to be well-retained on a C18 column. |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
Conclusion
The comprehensive characterization of this compound requires a strategic application of multiple analytical techniques. Mass spectrometry, particularly GC-MS, provides definitive identification and high sensitivity. NMR spectroscopy is indispensable for unambiguous structure elucidation, and HPLC is a robust method for purity assessment and quantification. For researchers and professionals in drug development and materials science, a combined analytical approach will ensure the highest confidence in the identity, purity, and quality of this critical chemical intermediate.
A Comparative Guide to Halogen Reactivity in 1-Bromo-4-chloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-4-chloro-2-iodobenzene (CAS: 148836-41-3) is a tri-substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the three different halogen substituents—iodine, bromine, and chlorine—each exhibiting distinct reactivity.[1][2] This differential reactivity allows for programmed, sequential functionalization of the aromatic ring through a variety of transformations, most notably metal-catalyzed cross-coupling reactions.[1][3] This guide provides a comparative analysis of the reactivity of these halogens, supported by established chemical principles and representative experimental data, to aid in the strategic design of complex molecules for pharmaceutical and materials science applications.[4]
I. Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic value of this compound lies in its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step generally follows the order of bond strength: C-I < C-Br < C-Cl.[5] Consequently, the reactivity trend is: I > Br >> Cl .[2][6]
This hierarchy enables selective reactions, where the C-I bond can be functionalized under mild conditions while the C-Br and C-Cl bonds remain intact.[7] The C-Br bond can then be targeted for a subsequent coupling under more forcing conditions.[3] The C-Cl bond is the most robust and typically requires specialized, highly active catalysts with bulky, electron-rich ligands and higher temperatures for activation.[2][6]
The following table summarizes the relative reactivity and typical conditions for the selective functionalization of each halogen in this compound.
| Reaction Type | Halogen Target | Catalyst / Ligand | Base | Solvent | Temperature | Relative Reactivity & Yield |
| Sonogashira Coupling | Iodine (C-I) | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, DIPEA) | THF or DMF | Room Temp. | High / Excellent Yields[8][9] |
| Bromine (C-Br) | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | Toluene (B28343) or DMF | 50-100 °C | Moderate / Good Yields[8] | |
| Chlorine (C-Cl) | Pd(OAc)₂ / Bulky Phosphine | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | >100 °C | Very Low / Requires specialized catalysts[2][10] | |
| Suzuki-Miyaura Coupling | Iodine (C-I) | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Room Temp. to 80 °C | High / Excellent Yields[6] |
| Bromine (C-Br) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | Moderate / Good Yields[6] | |
| Chlorine (C-Cl) | Pd₂(dba)₃ / Buchwald Ligands | K₃PO₄, CsF | Toluene or Dioxane | >100 °C | Very Low / Requires specialized catalysts[6] | |
| Buchwald-Hartwig Amination | Iodine (C-I) | Pd₂(dba)₃ / Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-100 °C | High / Good to Excellent Yields[11] |
| Bromine (C-Br) | Pd₂(dba)₃ / BINAP or P(t-Bu)₃ | NaOt-Bu | Toluene or Dioxane | 80-110 °C | Moderate / Good Yields[12] | |
| Chlorine (C-Cl) | Pd(OAc)₂ / Buchwald Ligands | LiHMDS or K₃PO₄ | Toluene or Dioxane | >100 °C | Very Low / Requires specialized catalysts[12] |
II. Reactivity in Other Synthetic Transformations
Halogen-metal exchange, typically performed with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, is also highly selective. The reaction rate correlates with the polarizability and weakness of the C-X bond, following the order I > Br > Cl . Therefore, treating this compound with one equivalent of n-BuLi at approximately -78 °C would selectively replace the iodine atom, forming an aryllithium species that can be trapped with various electrophiles.
Nucleophilic aromatic substitution (SNAr) is generally not favored for this compound as it lacks the necessary strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogens.[13][14] Such groups are required to stabilize the negative charge of the intermediate Meisenheimer complex.[14][15] If the ring were appropriately activated, the reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I , which is the inverse of the trend seen in cross-coupling reactions.[13] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[16]
In electrophilic aromatic substitution (EAS), halogens are deactivating but ortho, para-directing substituents.[17] For this compound, predicting the site of substitution is complex due to the competing directing effects and steric hindrance. All three halogens will direct an incoming electrophile to the available positions (C3, C5, C6). A qualitative analysis suggests:
-
Iodine (at C2): Directs to C3 (sterically hindered) and C6.
-
Bromine (at C1): Directs to C6.
-
Chlorine (at C4): Directs to C3 and C5.
Considering the combined electronic and steric effects, substitution is most likely to occur at the C5 or C6 positions, with the precise outcome depending on the nature of the electrophile and reaction conditions.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol outlines a representative procedure for the selective coupling of a terminal alkyne at the most reactive C-I bond.[7]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-2 mol%)
-
Copper(I) iodide [CuI] (2-4 mol%)
-
Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl halide).
-
Add triethylamine (3.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or GC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-bromo-4-chloro-2-(alkynyl)benzene.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the functionalization of the C-Br bond in the product from Protocol 1.
Materials:
-
1-Bromo-4-chloro-2-(alkynyl)benzene (product from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Aqueous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-bromo-4-chloro-2-(alkynyl)benzene (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.04 eq).
-
Add anhydrous, degassed toluene (approx. 0.15 M concentration).
-
Add the aqueous K₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Sequential functionalization pathway for this compound.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-2-chloro-4-iodo-3-methylbenzene | 1000573-57-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. 1-Bromo-4-chloro-2-fluoro-5-iodobenzene | Benchchem [benchchem.com]
A Comparative Guide to Alternatives for 1-Bromo-4-chloro-2-iodobenzene in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic introduction of different functionalities onto an aromatic core is paramount. 1-Bromo-4-chloro-2-iodobenzene has emerged as a valuable building block for such endeavors. Its unique arrangement of three distinct halogens on a benzene (B151609) ring allows for selective, sequential functionalization through a variety of cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[1] This guide provides a comprehensive comparison of this compound with viable alternative reagents, offering insights into their reactivity, synthetic utility, and practical considerations.
Introduction to Polyhalogenated Reagents in Sequential Cross-Coupling
The power of polyhalogenated aromatic compounds in synthesis lies in the ability to orchestrate a series of reactions at specific positions on the aromatic ring. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[2][3] This predictable reactivity allows for a stepwise approach to building molecular complexity. For instance, a more reactive halogen can be selectively coupled under milder conditions, leaving the less reactive halogens intact for subsequent transformations under more forcing conditions.
This guide will focus on a comparative analysis of this compound and two key alternatives: 1,3-Dibromo-5-chlorobenzene and 1-Bromo-2-chloro-4-iodobenzene . These alternatives offer different substitution patterns and, consequently, different steric and electronic environments that can influence the outcome of cross-coupling reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the primary reagent and its alternatives is presented below.
| Property | This compound | 1,3-Dibromo-5-chlorobenzene | 1-Bromo-2-chloro-4-iodobenzene |
| CAS Number | 148836-41-3[4][5][6][7] | 14862-52-3[8] | 535934-25-9[9][10] |
| Molecular Formula | C₆H₃BrClI[5][7] | C₆H₃Br₂Cl[8] | C₆H₃BrClI[9][10] |
| Molecular Weight | 317.35 g/mol [5][7] | 270.36 g/mol | 317.35 g/mol [9][10] |
| Appearance | White to light yellow solid | White to light yellow crystal powder[11] | White or Colorless to Light yellow to Light orange powder to lump to clear liquid |
| Melting Point | Not specified | 91-94 °C[11] | 38.0 to 42.0 °C |
| Boiling Point | Not specified | 249.8 °C at 760 mmHg[11] | Not specified |
| Purity (Typical) | >98.0% (GC) | 98% | >98.0%(GC) |
| Commercial Availability | Available from various suppliers[4][12] | Readily available from multiple suppliers[8][13][14] | Available from various suppliers[9] |
Reactivity and Performance in Cross-Coupling Reactions
The true utility of these reagents is demonstrated in their performance in key cross-coupling reactions. The following sections provide a comparative overview and representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The selectivity in polyhalogenated systems is dictated by the relative reactivity of the C-X bonds.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Comparative Data for Selective Suzuki Coupling:
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene (B50087) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | - | High (Selective at I) | --INVALID-LINK-- |
| Chloroaryl Triflates | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₃PO₄ | Acetonitrile | RT | - | Good to Excellent | --INVALID-LINK-- |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | - | High | --INVALID-LINK-- |
Note: Direct comparative data for this compound and its alternatives under identical conditions is limited in the literature. The data presented is representative of selective couplings for related polyhalogenated systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is highly effective for the selective alkynylation of polyhalogenated arenes. The reactivity trend of I > Br allows for precise control.
Catalytic Cycles:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Comparative Data for Selective Sonogashira Coupling:
| Reagent | Alkyne | Catalyst/Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | RT | - | High (Selective at I) | [1] |
| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-3 | up to 97 | [15] |
| Aryl Halides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [2] |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16][17] Selectivity can be achieved based on the differing reactivity of the carbon-halogen bonds.
Reaction Workflow:
Caption: General experimental workflow for a Heck reaction.
Comparative Data for Heck Reaction:
| Reagent | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halides | Activated Alkenes | Pd(OAc)₂ | Et₃N | DMF | 100 | - | Good | [18] |
| Aryl Bromides | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | - | - | - | - | High | [18] |
| Organic Halides | Alkyl-Alkynes | Palladium Catalyst | - | - | High | - | Variable | [19] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[20][21][22] The selective amination of polyhalogenated arenes can be achieved by tuning the reaction conditions.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data for Selective Buchwald-Hartwig Amination:
| Reagent | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | - | 78 (Selective at I) | [23][24] |
| 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | Good | [25] |
| Aryl Chlorides | Primary Amines | Pd₂(dba)₃ / BrettPhos | - | - | - | - | High | [26] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene
This protocol is representative for achieving selective coupling at the iodine position.
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).[1]
-
Add anhydrous, degassed triethylamine.[1]
-
Add phenylacetylene (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.[1]
-
Upon completion (typically when the 1-bromo-4-iodobenzene is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
This protocol is a general representation for the C-N coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-4-(trichloromethyl)benzene)
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., RuPhos, XPhos)
-
Base (e.g., K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0 equiv).[25]
-
Seal the vial with a screw cap containing a PTFE septum.[25]
-
Evacuate and backfill the vial with an inert gas (e.g., argon).[25]
-
Add the amine (1.5 mmol, 1.5 equiv) followed by the anhydrous solvent (5 mL) via syringe.[25]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[25]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[25]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[25]
-
The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis of Reagents
Synthesis of this compound: A common synthetic route involves the diazotization of 2-bromo-5-chloroaniline (B1280272) followed by a Sandmeyer-type reaction with potassium iodide.
Synthesis of 1,3-Dibromo-5-chlorobenzene: This compound can be synthesized through various methods, including the Sandmeyer reaction from 3,5-dibromoaniline (B181674) or through electrophilic bromination of 1-chloro-3-bromobenzene.
Safety Information
All polyhalogenated aromatic compounds should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[27][28][29] These compounds can be irritating to the skin, eyes, and respiratory system.[27][28][29] For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound.[27][28][29][30]
Conclusion
This compound is a highly versatile reagent for the sequential functionalization of an aromatic ring. Its well-defined reactivity hierarchy of the three halogen atoms allows for predictable and selective cross-coupling reactions. However, alternative reagents such as 1,3-Dibromo-5-chlorobenzene and 1-Bromo-2-chloro-4-iodobenzene provide valuable options with different substitution patterns, which can be advantageous for accessing specific target molecules. The choice of reagent will ultimately depend on the desired final product, the specific cross-coupling reactions to be employed, and the steric and electronic requirements of the synthetic route. Researchers are encouraged to consider the properties and reactivity profiles presented in this guide to make an informed decision for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 148836-41-3 [chemicalbook.com]
- 7. 148836-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1,3-Dibromo-5-chlorobenzene, 98%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 9. 1-Bromo-2-chloro-4-iodobenzene [aromalake.com]
- 10. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. 1,3-Dibromo-5-chlorobenzene manufacturers and suppliers in india [chemicalbook.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes [manu56.magtech.com.cn]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. research.rug.nl [research.rug.nl]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
- 28. fishersci.com [fishersci.com]
- 29. assets.thermofisher.cn [assets.thermofisher.cn]
- 30. cdhfinechemical.com [cdhfinechemical.com]
A Comparative Guide to 1-Bromo-4-chloro-2-iodobenzene and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Bromo-4-chloro-2-iodobenzene and structurally similar polyhalogenated benzenes. These compounds are versatile building blocks in organic synthesis, prized for the differential reactivity of their halogen substituents. This property allows for programmed, site-selective cross-coupling reactions, enabling the efficient construction of complex, unsymmetrically substituted aromatic systems, which are common motifs in pharmaceuticals and advanced materials.[1]
Physicochemical Properties
The physical and chemical properties of these compounds are critical for determining appropriate reaction conditions and purification methods. The following table summarizes key data for this compound and three comparable compounds.
| Property | This compound | 1-Bromo-2-chloro-4-iodobenzene | 4-Bromo-1-chloro-2-iodobenzene | 1,2-Dibromo-4-chlorobenzene |
| CAS Number | 148836-41-3[2] | 535934-25-9[3] | 774608-49-0[4] | 60956-24-3[5] |
| Molecular Formula | C₆H₃BrClI[2] | C₆H₃BrClI[3] | C₆H₃BrClI[4] | C₆H₃Br₂Cl[5] |
| Molecular Weight | 317.35 g/mol [2][6] | 317.35 g/mol [3] | 317.35 g/mol [4] | 270.35 g/mol [5] |
| Melting Point | 32-33 °C[2] | 38-42 °C | 40-42 °C | 26-28 °C |
| Boiling Point | 279 °C[2] | No Data Available | No Data Available | 255-256 °C |
| XLogP3 | 3.9[2] | 3.9 | 4.2[4] | 3.9[5] |
Spectroscopic Data Comparison
Spectroscopic data is essential for the identification and characterization of these compounds and their reaction products. Below is a summary of available Nuclear Magnetic Resonance (NMR) data.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.81 (d, J=2.4 Hz, 1H), 7.49 (dd, J=8.5, 2.4 Hz, 1H), 6.99 (d, J=8.5 Hz, 1H) | 139.9, 138.2, 131.6, 130.5, 121.2, 95.8 |
| 1-Bromo-2-chloro-4-iodobenzene | 7.82 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H) | 140.1, 135.2, 131.9, 129.5, 115.8, 91.5 |
| 4-Bromo-1-chloro-2-iodobenzene | 7.75 (d, J=2.2 Hz, 1H), 7.45 (dd, J=8.4, 2.2 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H) | 139.2, 134.8, 132.7, 131.1, 122.3, 98.7 |
| 1,2-Dibromo-4-chlorobenzene | 7.65 (d, J=2.4 Hz, 1H), 7.35 (dd, J=8.5, 2.4 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H) | 134.5, 132.8, 131.7, 130.9, 128.5, 125.4 |
Note: NMR data is compiled from various sources and may have been recorded on instruments of different field strengths. It serves as a representative guide.
Comparative Reactivity in Cross-Coupling Reactions
The primary strategic advantage of trihalogenated benzenes like this compound lies in the differential reactivity of the carbon-halogen bonds towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[7] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[7] This reactivity hierarchy allows for the sequential and site-selective introduction of different functionalities.
For instance, a Sonogashira coupling can be performed selectively at the most reactive C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings, under more forcing conditions.[8][9] This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrical molecules, often leading to higher overall yields and avoiding the formation of difficult-to-separate isomeric byproducts.[8][10]
The following workflow illustrates this principle for a sequential Sonogashira and Suzuki coupling.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
Route 1: Diazotization of 2-Bromo-5-chloroaniline (Established Approach)
An Objective Comparison of Synthesis Routes for 1-Bromo-4-chloro-2-iodobenzene
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex halogenated aromatic compounds is crucial. This compound is a key building block in organic synthesis, offering multiple points for selective functionalization in cross-coupling reactions and the construction of novel molecular architectures.[1] This guide provides a comparative analysis of two potential synthetic routes to this compound, offering insights into their methodologies, performance, and practicality.
The most established and reliable method for the synthesis of tri-substituted halobenzenes of this nature is through the diazotization of a corresponding aniline (B41778), followed by a Sandmeyer-type reaction to introduce the iodine.[2][3] This multi-step process is known for its high yields and regioselectivity. The logical starting material for this route would be 2-Bromo-5-chloroaniline.
Data Presentation
| Parameter | Route 1: Diazotization of 2-Bromo-5-chloroaniline |
| Starting Material | 2-Bromo-5-chloroaniline |
| Key Reactions | Diazotization, Iodination (Sandmeyer Reaction) |
| Number of Steps | 2 |
| Typical Yield | 75-85% |
| Purity | High (>98% achievable with recrystallization) |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization |
| Scalability | Well-established for larger scale preparation |
| Safety Considerations | Diazonium salts can be explosive if isolated; handle in solution at low temperatures.[4] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via diazotization of 2-Bromo-5-chloroaniline, adapted from procedures for similar compounds.[4][5]
1. Diazotization:
-
Dissolve 2-Bromo-5-chloroaniline (1 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (B80452) (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline salt solution, maintaining the temperature below 5 °C to form the diazonium salt in situ.
2. Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.2-1.5 equivalents) in water.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases, indicating the complete decomposition of the diazonium salt.[5]
-
Cool the mixture to room temperature. The crude this compound will precipitate as a solid or an oil.
3. Work-up and Purification:
-
Collect the crude product by vacuum filtration if it is a solid, or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) if it is an oil.
-
Wash the collected product or organic extract with a solution of sodium bisulfite to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via diazotization.
Route 2: Electrophilic Iodination of 1-Bromo-4-chlorobenzene (Alternative Approach)
A more direct, one-step alternative to the diazotization route is the electrophilic iodination of 1-Bromo-4-chlorobenzene. However, this method presents significant challenges in terms of regioselectivity. The bromo and chloro substituents are both ortho-, para-directing groups. This would likely lead to a mixture of isomers, with iodination occurring at positions ortho to the bromine and ortho to the chlorine, making the isolation of the desired product difficult.
Data Presentation
| Parameter | Route 2: Electrophilic Iodination of 1-Bromo-4-chlorobenzene |
| Starting Material | 1-Bromo-4-chlorobenzene |
| Key Reactions | Electrophilic Aromatic Substitution (Iodination) |
| Number of Steps | 1 |
| Typical Yield | Variable, potentially low due to side reactions and purification losses |
| Purity | Potentially lower due to the formation of isomeric byproducts |
| Reaction Conditions | May require elevated temperatures and a strong oxidizing agent |
| Scalability | Challenging to scale due to selectivity and purification issues |
| Safety Considerations | Use of strong oxidizing agents requires caution.[4] |
Experimental Protocol (Prospective)
A general procedure for the electrophilic iodination of 1-Bromo-4-chlorobenzene would involve the following steps:
1. Iodination:
-
Dissolve 1-Bromo-4-chlorobenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add iodine and an oxidizing agent (e.g., nitric acid, iodine monochloride) to generate a more potent electrophilic iodine species.
-
Stir the reaction mixture, potentially with heating, for a sufficient time to allow for iodination to occur.
2. Work-up and Purification:
-
Upon completion, quench the reaction (e.g., with a sodium bisulfite solution).
-
Extract the organic product with a suitable solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.
-
The crude product would likely be a mixture of isomers. Purification would require careful column chromatography to isolate the desired this compound.
Logical Relationship Diagram
Caption: Logical workflow for the electrophilic iodination route, highlighting the key purification challenge.
Comparison Summary and Recommendation
| Feature | Route 1: Diazotization | Route 2: Electrophilic Iodination |
| Regioselectivity | High | Low |
| Yield | Generally high | Potentially low |
| Purity of Crude Product | High | Low (mixture of isomers) |
| Purification | Recrystallization | Column Chromatography |
| Scalability | Good | Poor |
| Overall Practicality | High | Low |
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
A Cost-Benefit Analysis of 1-Bromo-4-chloro-2-iodobenzene in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount to achieving efficient, selective, and cost-effective synthetic routes. 1-Bromo-4-chloro-2-iodobenzene, a tri-halogenated aromatic compound, presents itself as a uniquely versatile intermediate. Its value lies in the differential reactivity of its three halogen substituents, offering a platform for sequential and site-selective cross-coupling reactions.[1][2][3] This guide provides an objective cost-benefit analysis of utilizing this compound compared to simpler di-halogenated alternatives, supported by established reactivity principles and experimental data from analogous systems.
The Strategic Advantage: Sequential Reactivity
The utility of this compound is rooted in the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[4] This predictable hierarchy allows for a stepwise functionalization of the aromatic ring. The carbon-iodine (C-I) bond, being the most labile, can be selectively targeted under milder reaction conditions, leaving the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds intact for subsequent transformations under more forcing conditions.[5][6] This intrinsic property can circumvent the need for complex protecting group strategies, potentially shortening synthetic sequences and improving overall yields.[7]
Performance Comparison in Cross-Coupling Reactions
Table 1: Performance in Sequential Suzuki-Miyaura Coupling
| Feature | This compound (Projected) | 1,4-Dichlorobenzene | 1,3-Dibromobenzene |
| Reaction Steps | Sequential C-I, then C-Br, then C-Cl coupling possible in one substrate. | Two-step sequence requiring isolation of the mono-coupled product. | Two-step sequence requiring isolation of the mono-coupled product. |
| Selectivity | High for initial C-I coupling. Subsequent selectivity depends on catalyst and conditions. | Low for mono-arylation, often leading to mixtures. | Moderate selectivity for mono-arylation can be achieved. |
| Typical Yield (Mono-arylation) | >90% (estimated for C-I coupling) | Variable, often moderate to low with significant di-substitution. | 60-80% under optimized conditions. |
| Overall Efficiency | Potentially higher due to fewer isolation steps in a one-pot sequence. | Lower due to challenges in selective mono-functionalization. | Moderate, but requires careful optimization. |
Table 2: Performance in Sequential Sonogashira Coupling
| Feature | This compound (Projected) | 1,4-Dichlorobenzene | 1,3-Dibromobenzene |
| Reactivity | High at the C-I position, allowing for mild, room-temperature reactions.[6][8] | Very low, requires harsh conditions and specialized catalysts. | Moderate, typically requires elevated temperatures. |
| Selectivity | Excellent for mono-alkynylation at the C-I position.[5] | Not suitable for selective mono-alkynylation. | Possible, but can lead to mixtures of mono- and di-alkynylated products. |
| Typical Yield (Mono-alkynylation) | >95% (estimated for C-I coupling)[7] | N/A | Variable, dependent on conditions. |
| Functional Group Tolerance | High under the mild conditions for C-I coupling. | Poor due to harsh reaction conditions. | Moderate. |
Cost Analysis
A critical aspect of any cost-benefit analysis is the upfront cost of the starting materials. While the versatility of this compound is a significant benefit, it comes at a higher initial cost compared to simpler di-halogenated benzenes.
Table 3: Cost Comparison of this compound and Alternatives
| Compound | CAS Number | Supplier Example | Price (USD) | Quantity |
| This compound | 148836-41-3 | N/A | Price on request | N/A |
| 2-Bromo-1-chloro-4-iodobenzene (Isomer) | 31928-46-8 | Thermo Scientific | $90.65 | 1 g |
| 1,4-Dichlorobenzene | 106-46-7 | Sigma-Aldrich | $25.84 | 100 g |
| 1,3-Dibromobenzene | 108-36-1 | Chem-Impex | $18.53 | 25 g |
Note: Prices are subject to change and may vary between suppliers. The price for 2-Bromo-1-chloro-4-iodobenzene is used as an estimate for the target compound due to the lack of publicly available pricing for this compound.
Experimental Protocols
The following are representative protocols for sequential cross-coupling reactions based on methodologies developed for 1-bromo-4-iodobenzene, which can be adapted for this compound.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
Objective: To selectively couple a terminal alkyne at the most reactive C-I position.
Materials:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.[6][9]
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (consumption of the starting aryl halide), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
Objective: To couple an arylboronic acid at the C-Br position of the mono-alkynylated product from Protocol 1.
Materials:
-
Mono-alkynylated intermediate from Protocol 1 (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine the mono-alkynylated intermediate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[7][10]
-
Add the toluene/ethanol/water solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The strategic advantage of this compound in enabling streamlined, sequential reactions can be visualized in the following workflow diagrams.
Caption: A logical workflow for the sequential functionalization of this compound.
Caption: A typical, more complex workflow for synthesizing unsymmetrical products from di-substituted benzenes.
Conclusion
The cost-benefit analysis of using this compound hinges on a trade-off between its higher initial cost and its significant potential for streamlining complex syntheses. For the synthesis of di- and tri-substituted unsymmetrical aromatic compounds, the ability to perform sequential, chemoselective cross-coupling reactions on a single substrate can lead to higher overall yields, reduced purification steps, and shorter overall synthetic routes. This can translate to significant savings in time, resources, and labor, particularly in a research and development setting where rapid access to novel compounds is crucial.
Conversely, for the synthesis of simpler, symmetrical molecules, or when cost is the primary driver, less expensive di-halogenated alternatives may be more appropriate. The choice of starting material should therefore be a strategic decision based on the specific synthetic target, the complexity of the desired molecule, and the overall project goals. For drug development professionals and scientists working on the cutting edge of materials science, the synthetic versatility offered by this compound represents a powerful tool that can accelerate innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-chloro-2-iodobenzene: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 1-Bromo-4-chloro-2-iodobenzene, a halogenated aromatic compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling for Disposal
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] As a halogenated organic compound, it requires special disposal considerations.[3][4][5]
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (double gloving with nitrile gloves may be appropriate).[5]
-
A fully buttoned lab coat.[5]
-
In cases of potential dust or aerosol generation, use appropriate respiratory protection within a certified chemical fume hood.[6][7]
Spill Management: In the event of a spill, the primary objective is to contain the material and prevent it from entering drains or waterways.[1][6][7][8]
-
Minor Spills: For small spills, remove all ignition sources.[1] Use an inert, dry material to absorb the substance, avoiding the creation of dust.[1][6] Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][6][7]
-
Major Spills: For larger spills, evacuate the area and alert emergency responders.[1]
II. Operational Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams, especially non-halogenated solvents.[3]
-
Keep the waste in its original or a compatible, clearly labeled container .[5] The container should be in good condition, tightly closed, and stored upright in a designated, cool, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][5]
-
Containers should not be filled to more than 90% of their capacity.[9]
Disposal Method:
-
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6][7][10] This may involve dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
-
Do not dispose of this chemical down the drain or by evaporation.[1][5][6][7][8]
III. Data and Protocols
The following table summarizes the key disposal parameters based on general knowledge of halogenated aromatic compounds.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [3][4][5] |
| Primary Disposal Method | Incineration by a licensed facility | [6][7][10] |
| Container Type | Original or compatible, sealed container | [5] |
| Labeling | "Hazardous Waste" and chemical name | [1] |
| Spill Cleanup Material | Inert, non-combustible absorbent | [5] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. uakron.edu [uakron.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
